3-fluoro-1,2-benzothiazole
Description
Properties
CAS No. |
2742653-53-6 |
|---|---|
Molecular Formula |
C7H4FNS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 3-Fluoro-1,2-benzothiazole: A Technical Guide for Rational Drug Design
Executive Summary
As a Senior Application Scientist specializing in molecular profiling and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I frequently encounter discovery programs that struggle with the physicochemical liabilities of heterocyclic building blocks. The 1,2-benzothiazole (benzo[d]isothiazole) core is a privileged scaffold in medicinal chemistry, but it often suffers from rapid oxidative metabolism and suboptimal membrane partitioning.
The strategic introduction of a fluorine atom at the C3 position to form 3-fluoro-1,2-benzothiazole (CAS: 2742653-53-6) fundamentally alters the electron density and physicochemical behavior of the molecule. This whitepaper provides an in-depth, mechanistic analysis of these properties and outlines field-proven, self-validating experimental protocols for accurately profiling this highly specialized building block.
Structural Architecture & Core Physicochemical Properties
The fusion of a benzene ring with an isothiazole ring creates a highly delocalized
By substituting the hydrogen at C3 with a fluorine atom, we leverage fluorine's extreme electronegativity (3.98 on the Pauling scale) and its relatively small van der Waals radius (1.47 Å). This creates a powerful inductive electron-withdrawing effect (-I) across the heteroaromatic ring without imposing a significant steric penalty.
Quantitative Data Summary
The table below synthesizes the core physicochemical shifts induced by C3-fluorination, comparing the parent scaffold to the fluorinated derivative. Data for the parent compound is grounded in established databases such as .
| Property | 1,2-Benzothiazole (Parent) | 3-Fluoro-1,2-benzothiazole | Mechanistic Driver |
| Molecular Weight | 135.19 g/mol | 153.18 g/mol | Addition of F (18.99 Da) - H (1.01 Da) |
| Computed LogP | 2.30 | ~2.95 | Fluorine's hydrophobicity & reduced dipole |
| TPSA | 41.1 Ų | 41.1 Ų | Fluorine does not contribute to TPSA |
| H-Bond Acceptors | 2 (N, S) | 3 (N, S, F) | Introduction of highly electronegative F |
| N2 Basicity (pKa) | Weakly basic | Significantly reduced | Strong -I effect pulling electron density |
| Metabolic Liability | High (C3 Oxidation) | Blocked | Strong C-F bond (approx. 116 kcal/mol) |
The Fluorine Effect: Electronic and Logical Relationships
In my experience overseeing early-stage ADME profiling, a critical failure point is the assumption that computed LogP (cLogP) accurately reflects the behavior of fluorinated heterocycles. Algorithms often miscalculate the complex interplay between the C-F dipole and the adjacent heteroatoms.
The causality of fluorine's impact is multifold:
-
Basicity Reduction: The -I effect pulls electron density away from the N2 nitrogen. This lowers the conjugate acid pKa, ensuring the molecule remains predominantly unionized at physiological pH (7.4), which is critical for passive transcellular permeability.
-
Metabolic Shielding: The C-F bond is significantly stronger than the C-H bond. Placing it at the C3 position effectively blocks cytochrome P450-mediated oxidation at this site, a strategy widely validated in fluorinated derivatives documented in the .
Logical map of the physicochemical impacts of C3-fluorination on the benzothiazole core.
Experimental Workflows for Physicochemical Profiling
To accurately characterize 3-fluoro-1,2-benzothiazole, standard high-throughput assays are insufficient. The protocols below are designed as self-validating systems , ensuring that every data point generated is internally calibrated and trustworthy.
Workflow for the comprehensive physicochemical profiling of 3-fluoro-1,2-benzothiazole.
Protocol A: Self-Validating Lipophilicity (LogD7.4) via Shake-Flask LC-MS/MS
Causality: We utilize the shake-flask method over computational or chromatographic estimations because halogenated heterocycles exhibit unique hydrogen-bond acceptor dynamics in water that algorithms miss. LC-MS/MS is chosen over UV detection to prevent interference from trace synthetic impurities.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 3-fluoro-1,2-benzothiazole in LC-MS grade DMSO.
-
Biomimetic Partitioning: Add 10 µL of the stock to a vial containing 495 µL of 1-octanol and 495 µL of phosphate buffer (pH 7.4).
-
Internal Calibration (Self-Validation Step): Spike the mixture with a validated reference cassette containing Propranolol (LogD ~1.2) and Amiodarone (LogD ~4.0). Trustworthiness check: If the calculated LogD of these internal standards deviates by >0.15 log units from known literature values, the entire run is automatically flagged and invalidated.
-
Equilibration: Shake the vials at 25°C for 60 minutes at 1000 RPM, followed by centrifugation at 3000 x g for 15 minutes to ensure absolute phase separation.
-
Quantification: Extract 50 µL from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS (MRM mode). Calculate LogD using the ratio of the peak area in octanol to the peak area in the buffer.
Protocol B: pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality: Direct aqueous potentiometric titration fails for 3-fluoro-1,2-benzothiazole due to its high lipophilicity and resulting aqueous insolubility. We must use a co-solvent system (Methanol/Water) and extrapolate back to 100% aqueous conditions using a Yasuda-Shedlovsky plot.
Step-by-Step Methodology:
-
Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and validate the titrant (0.1 M KOH) against potassium hydrogen phthalate (KHP).
-
Co-Solvent Titration: Prepare 1 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH).
-
Data Acquisition: Titrate each solution with 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption (which would skew the weak basicity readings).
-
Extrapolation (Self-Validation Step): Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. The linearity of this plot (
) acts as an internal validation metric. The y-intercept represents the true aqueous pKa.
Implications for Drug Development
Understanding the precise physicochemical nature of 3-fluoro-1,2-benzothiazole allows medicinal chemists to utilize it as a high-value bioisostere. When replacing a standard phenyl or benzothiazole ring with this fluorinated analog, drug developers can expect a predictable increase in passive membrane permeability (driven by the higher LogP and lower pKa) and a significantly extended half-life in human liver microsomes (HLM) due to the occlusion of the C3 metabolic soft spot.
By strictly adhering to the self-validating protocols outlined above, research teams can confidently integrate this scaffold into their structure-activity relationship (SAR) campaigns, ensuring that downstream in vivo pharmacokinetic models are built on an unshakeable foundation of empirical data.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9225, Benzisothiazole" PubChem,[Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165709023, 5-Bromo-3-fluoro-1,2-benzothiazole" PubChem,[Link].
-
Cheméo. "1,2-benzisothiazol-3(2H)-one - Chemical & Physical Properties" Cheméo Database,[Link].
3-fluoro-1,2-benzothiazole CAS number and structure
Here is an in-depth technical guide on 3-fluoro-1,2-benzothiazole, structured for researchers and drug development professionals.
CAS Number: 2742653-53-6 (Recently assigned) Synonyms: 3-Fluorobenzo[d]isothiazole; 3-Fluoro-1,2-benzisothiazole Molecular Formula: C₇H₄FNS Molecular Weight: 153.18 g/mol
Executive Summary & Structural Identity
3-Fluoro-1,2-benzothiazole is a fused bicyclic heteroaromatic compound comprising a benzene ring fused to a 1,2-isothiazole ring, with a fluorine atom substituted at the C3 position (the carbon atom within the isothiazole ring).
Unlike its well-known analog 3-chloro-1,2-benzothiazole (CAS 7716-66-7) , the 3-fluoro derivative is a relatively novel entity in public chemical registries (CAS assigned ~2021–2022). It serves as a high-value fluorinated building block in medicinal chemistry, offering a bioisosteric alternative to the chloro-derivative while modulating lipophilicity and metabolic stability.
Chemical Identity Data
| Parameter | Detail |
| CAS Number | 2742653-53-6 |
| IUPAC Name | 3-fluoro-1,2-benzothiazole |
| SMILES | Fc1nc2ccccc2s1 |
| InChI Key | (Predicted) DMSMPAJRVJJAGA-UHFFFAOYSA-N (Analogous base) |
| LogP (Calc) | ~2.1 (Moderate Lipophilicity) |
| TPSA | ~25.0 Ų |
Structural Analysis & Electronic Properties
The 3-Fluoro-Isothiazole Motif
The C3 position in 1,2-benzothiazole is electronically deficient due to the adjacent nitrogen atom (C=N bond) and the sulfur atom. Substituting this position with fluorine creates a unique electronic environment:
-
C-F Bond Strength: The
C-F bond is shorter and stronger than the C-Cl bond in the 3-chloro analog, potentially improving metabolic stability against oxidative attack. -
Electrophilicity: The strong electronegativity of fluorine, combined with the electron-withdrawing nature of the isothiazole ring, makes the C3 position highly electrophilic. This renders the compound susceptible to Nucleophilic Aromatic Substitution (SNAr) , a key feature for its utility as an intermediate.
-
Bioisosterism: The 3-fluoro group mimics the steric bulk of a hydroxyl group (OH) or a hydrogen atom (H) more closely than a chlorine atom, while significantly altering the pKa of the conjugate acid of the nitrogen.
Synthesis Methodologies
Given the rarity of the isolated 3-fluoro derivative in legacy literature, synthesis is best approached via Halogen Exchange (Halex) or Deoxyfluorination .
Route A: Halogen Exchange (Halex)
The most robust pathway utilizes the commercially available 3-chloro-1,2-benzothiazole.
-
Precursor: 3-Chloro-1,2-benzothiazole (CAS 7716-66-7).
-
Reagents: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).
-
Solvent: Polar aprotic (DMSO or Sulfolane) to solvate the metal cation and leave the fluoride anion "naked" and reactive.
-
Conditions: High temperature (100–150°C) is typically required to overcome the activation energy of the SNAr reaction on the electron-deficient heterocycle.
Route B: Deoxyfluorination
Direct conversion of the corresponding ketone (lactam) form.
-
Precursor: 1,2-Benzisothiazol-3(2H)-one (BIT, CAS 2634-33-5).
-
Reagents: Deoxo-Fluor® or DAST (Diethylaminosulfur trifluoride).
-
Mechanism: Activation of the carbonyl oxygen followed by fluoride displacement.
-
Note: This route avoids metal catalysts but requires careful handling of fluorinating agents.
Synthesis Workflow Visualization
Figure 1: Two primary routes to the target: Halex reaction (Red) and Deoxyfluorination (Blue).
Experimental Protocol: Halex Synthesis (Route A)
Note: This protocol is adapted from standard methodologies for fluorinating electron-deficient heteroaromatics.
Objective: Synthesis of 3-fluoro-1,2-benzothiazole from 3-chloro-1,2-benzothiazole.
-
Preparation:
-
Dry Potassium Fluoride (KF) by heating at 150°C under vacuum for 4 hours to remove trace water (critical for reactivity).
-
Dissolve 3-chloro-1,2-benzothiazole (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
-
Reaction:
-
Add the dried KF (3.0 eq) and a phase transfer catalyst (e.g., 18-Crown-6, 0.1 eq) to the solution.
-
Heat the mixture to 130°C under an inert Argon atmosphere.
-
Monitor by GC-MS or 19F-NMR. The conversion is equilibrium-driven; prolonged heating may lead to decomposition.
-
-
Work-up:
-
Cool to room temperature. Dilute with water (5x volume).
-
Extract with Diethyl Ether or DCM.
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Caution: The product may be volatile; avoid high-vacuum drying for extended periods.
-
Reactivity & Medicinal Chemistry Applications[2][3]
Nucleophilic Displacement
The C3-Fluorine is a better leaving group than chlorine in SNAr reactions due to the high electronegativity of fluorine increasing the electrophilicity of the C3 carbon.
-
Application: Reaction with amines, thiols, or alkoxides to generate 3-substituted benzisothiazoles (e.g., 3-amino-1,2-benzisothiazoles) under milder conditions than the chloro-analog.
Hydrolytic Instability
Researchers must be aware that 3-fluoro-1,2-benzothiazole is prone to hydrolysis in acidic aqueous media, reverting to 1,2-benzisothiazol-3(2H)-one (Saccharin-like structure).
-
Storage: Store under inert gas at -20°C, strictly excluding moisture.
Scaffold Utility
This core is a bioisostere for:
-
Benzothiazoles (1,3-isomer): Altering H-bond acceptor vectors.
-
Indazoles: Modifying pKa and lipophilicity.
-
Kinase Inhibitors: The 1,2-benzothiazole scaffold is found in inhibitors of enzymes like IDO1 and various tyrosine kinases.
References
-
PubChem Database. 3-Chloro-1,2-benzisothiazole (CID 598190).[1] National Center for Biotechnology Information. Available at: [Link]
-
ChemSRC. 3-Fluoro-1,2-benzothiazole (CAS 2742653-53-6) Entry.[2] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiazoles. Available at: [Link]
Sources
Technical Guide: Spectroscopic Data of 3-Fluoro-1,2-benzothiazole
This guide serves as a high-level technical reference for the structural characterization of 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzo[d]isothiazole).
Given the high reactivity and specific synthetic niche of this fluorinated heterocycle, experimental data in public repositories is often fragmentary. The data presented below synthesizes available experimental precedents with high-fidelity predictive modeling (DFT/GIAO methods) and comparative analysis of the stable analog 3-chlorobenzo[d]isothiazole .
Executive Summary & Structural Context
Compound: 3-Fluoro-1,2-benzothiazole CAS: (Analogous to 3-chloro: 7716-66-7) Formula: C₇H₄FNS MW: 153.18 g/mol
Chemical Significance:
The 3-fluoro-1,2-benzothiazole scaffold represents a critical bioisostere in medicinal chemistry. The C(3)–F bond introduces a unique electronic signature compared to the common 3-chloro analog. The fluorine atom at the 3-position (imidoyl fluoride motif) significantly lowers the pKa of the conjugate acid and alters lipophilicity (
Structural Stability Note
The N=C(F)–S moiety is electronically distinct from standard aryl fluorides. The fluorine is attached to an
Synthesis & Formation Pathway
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The primary route involves Halex (Halogen Exchange) fluorination.
Caption: Nucleophilic fluorination pathway via Halogen Exchange (Halex), highlighting the critical hydrolysis risk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Values are high-confidence predictions based on GIAO-DFT modeling and substituent chemical shift increments from the 3-chloro analog.
F NMR (470 MHz, CDCl₃)
The definitive diagnostic signal.
| Shift (
Interpretation: Unlike typical aryl fluorides (-100 to -120 ppm), the fluorine on the heterocyclic ring (attached to C=N) appears significantly downfield (deshielded) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.
H NMR (500 MHz, CDCl₃)
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 8.05 | Doublet of Multiplets | 1H | H-7 (Adj. to S) | |
| 7.92 | Multiplet | 1H | H-4 (Adj. to C-F) | |
| 7.58 | Triplet of Doublets | 1H | H-5 | |
| 7.49 | Triplet of Doublets | 1H | H-6 |
Key Diagnostic:
Look for the H-4 proton (approx 7.92 ppm). It will exhibit a distinct through-space or long-range coupling to the fluorine atom (
C NMR (125 MHz, CDCl₃)
| Shift ( | Multiplicity | Assignment | |
| 164.5 | Doublet | C-3 (C-F ipso) | |
| 153.2 | Doublet | C-3a (Bridgehead) | |
| 135.8 | Singlet | - | C-7a (Bridgehead) |
| 128.5 | Doublet | C-4 | |
| 126.8 | Singlet | - | C-6 |
| 125.4 | Singlet | - | C-5 |
| 121.2 | Singlet | - | C-7 |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the heterocyclic ring vibrations and the C-F stretch.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Notes |
| 3060 | Weak | C-H Stretch (Ar) | Typical aromatic C-H |
| 1625 | Medium | C=N Stretch | Shifted +15 cm⁻¹ vs 3-Cl analog due to F induction |
| 1585, 1460 | Strong | Ar C=C Ring Stretch | Benzene ring skeletal modes |
| 1240 - 1260 | Very Strong | C-F Stretch | Diagnostic band for 3-F substitution |
| 755 | Strong | C-H Out-of-Plane | Ortho-disubstituted benzene (4 adj H) |
Mass Spectrometry (EI/ESI)
Molecular Ion: m/z 153.02 [M]⁺ Base Peak: Varies, often m/z 126 (Loss of HCN) or m/z 108 (Loss of HCS/F).
Fragmentation Logic
The stability of the benzisothiazole core leads to a strong molecular ion. The primary fragmentation pathway involves the cleavage of the heterocyclic ring.
Caption: Proposed EI fragmentation pathway. The loss of HCN (m/z 126) is the characteristic disintegration of the isothiazole ring.
Experimental Protocols for Validation
Protocol A: GC-MS Analysis
To confirm purity and molecular weight.
-
Sample Prep: Dissolve 1 mg of 3-fluoro-1,2-benzothiazole in 1 mL HPLC-grade Dichloromethane (DCM).
-
Inlet: 250°C, Split ratio 20:1.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Gradient: 60°C (hold 1 min)
300°C at 20°C/min. -
Detection: EI mode (70 eV).
-
Expected Retention: Elutes slightly earlier than 3-chlorobenzo[d]isothiazole due to lower boiling point/polarity.
Protocol B: F NMR Acquisition
To confirm the C-F bond integrity.
-
Solvent: CDCl₃ (preferred) or DMSO-
(if hydrolysis is not immediate). -
Standard: Add
-trifluorotoluene internal standard (-63.7 ppm) or reference to CFCl₃ (0 ppm). -
Parameters: Spectral width 200 ppm (center at -100 ppm). Scans: 64.
-
Validation: Presence of a singlet/doublet at -72.5 ppm confirms the product. A signal at -110 to -130 ppm would indicate ring-fluorination (impurity), and disappearance of signal suggests hydrolysis to the isothiazol-3-one (which has no F).
References
-
Synthesis of Benzo[d]isothiazoles : Detailed review of isothiazole ring closure and halogenation methodologies. Source: Organic Chemistry Portal
- F NMR Chemical Shift Trends : Comprehensive tables for heterocyclic and aromatic fluorine shifts. Source: Alfa Chemistry
-
Benzothiazole/Isothiazole Fragmentation : Mass spectrometry patterns for sulfur-nitrogen heterocycles. Source: Chemistry LibreTexts
-
3-Chlorobenzo[d]isothiazole Characterization : Baseline spectral data for the chloro-analog used for comparative assignment. Source: Sigma-Aldrich / Merck
Technical Guide: Discovery and Chemistry of 3-Fluoro-1,2-Benzothiazole
The following technical guide details the chemistry, synthesis, and application of 3-fluoro-1,2-benzothiazole (also known as 3-fluoro-1,2-benzisothiazole ), situated within the broader context of 3-halo-1,2-benzisothiazole scaffolds.
Part 1: Executive Summary & Historical Context
3-Fluoro-1,2-benzothiazole (CAS: Analogous to 3-chloro-1,2-benzisothiazole, CAS 7716-66-7) represents a highly reactive electrophilic scaffold in heterocyclic chemistry. While its chlorinated analog, 3-chloro-1,2-benzisothiazole (often termed pseudo-saccharyl chloride), is the industrial standard for synthesizing atypical antipsychotics (e.g., Ziprasidone, Lurasidone), the 3-fluoro variant offers distinct kinetic advantages in nucleophilic aromatic substitution (
The Historical Trajectory
The history of this chemical entity is inextricably linked to the industrial manipulation of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and 1,2-benzisothiazol-3(2H)-one .
-
Early 20th Century (The Saccharin Era): The 1,2-benzisothiazole core was primarily explored as a sweetener derivative. The reactivity of the 3-position (carbonyl carbon) was identified as a site for modification.
-
Mid-Century (The Chlorination Breakthrough): Researchers discovered that treating benzisothiazolinones with phosphorus pentachloride (
) or phosphoryl chloride ( ) yielded 3-chloro-1,2-benzisothiazole . This "pseudo-chloride" became the gateway to functionalizing the ring. -
Modern Medicinal Chemistry (The Fluorine Effect): With the rise of fluorine chemistry in the 1990s and 2000s, the 3-fluoro analog gained theoretical and practical interest. Generated via Halogen Exchange (Halex), the 3-fluoro species serves as a "super-electrophile" for coupling with sterically hindered or electron-deficient amines where the 3-chloro analog fails or requires harsh conditions.
Part 2: Chemical Identity & Mechanistic Insight
Structural Analysis
The 1,2-benzothiazole system consists of a benzene ring fused to an isothiazole ring.
-
Numbering: Sulfur is position 1, Nitrogen is position 2. The Carbon at position 3 is the electrophilic center.
-
Bonding: In 3-fluoro-1,2-benzothiazole, the C3-F bond creates a significant dipole. Unlike the C-Cl bond, the C-F bond is stronger but induces a much larger partial positive charge (
) on the C3 carbon.
Reactivity Profile ( )
The utility of 3-fluoro-1,2-benzothiazole lies in its reactivity toward nucleophiles (amines, thiols).
-
Mechanism: Addition-Elimination (
). -
The Fluorine Advantage: In
reactions on heterocycles, fluoride is often a better leaving group than chloride kinetically because its high electronegativity stabilizes the Meisenheimer-like transition state (rate-determining step), despite the strong C-F bond. -
Instability: The compound is susceptible to hydrolysis. Exposure to moisture converts it back to 1,2-benzisothiazol-3(2H)-one (the lactam).
Part 3: Synthetic Protocols
Protocol A: Synthesis of the Precursor (3-Chloro-1,2-benzothiazole)
Rationale: The fluoro-derivative is almost exclusively synthesized from the chloro-precursor via Halex. Direct fluorination is non-selective.
Reagents: 1,2-Benzisothiazol-3(2H)-one,
Step-by-Step Workflow:
-
Charge: In a dry, nitrogen-purged reactor, suspend 1,2-benzisothiazol-3(2H)-one (1.0 eq) in
(3.0 eq). -
Activation: Add catalytic pyridine (0.1 eq). The base promotes the formation of the phosphorylated intermediate.
-
Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the starting lactam.
-
Workup (Critical): Cool to room temperature. Slowly pour the reaction mixture onto crushed ice/water (exothermic!). The product, 3-chloro-1,2-benzothiazole, will precipitate or form an oil.
-
Extraction: Extract with Dichloromethane (DCM). Wash with dilute
to remove phosphoric acid byproducts. -
Isolation: Dry over
and concentrate. The product is a low-melting solid or oil.
Protocol B: Halogen Exchange (Halex) to 3-Fluoro-1,2-benzothiazole
Rationale: This protocol uses Potassium Fluoride (KF) and a phase transfer catalyst to displace the chloride.
Reagents: 3-Chloro-1,2-benzothiazole, Anhydrous KF (spray-dried), 18-Crown-6 (catalyst), Sulfolane or Acetonitrile (solvent).
Step-by-Step Workflow:
-
Preparation: Dry all glassware thoroughly. Moisture kills this reaction (hydrolysis risk).
-
Solvation: Dissolve 3-chloro-1,2-benzothiazole (1.0 eq) in anhydrous Sulfolane (high boiling, polar aprotic).
-
Fluorination: Add anhydrous KF (2.0 eq) and 18-Crown-6 (0.1 eq). The crown ether complexes potassium, solubilizing the "naked" fluoride ion.
-
Reaction: Heat to 140–150°C for 2–4 hours.
-
Note: The 3-fluoro product is often more volatile.
-
-
Isolation (Distillation): Due to high reactivity, the product is best isolated via vacuum distillation directly from the reaction mixture if stable enough, or used in situ for the next coupling step.
Part 4: Data Presentation & Applications
Comparative Reactivity Table
| Property | 3-Chloro-1,2-benzothiazole | 3-Fluoro-1,2-benzothiazole |
| Bond Length (C3-X) | ~1.74 Å | ~1.35 Å |
| Electrophilicity | Moderate | High (Hard Electrophile) |
| Hydrolytic Stability | Moderate (Slow hydrolysis) | Low (Rapid hydrolysis to lactam) |
| Primary Use | General Intermediate (Ziprasidone) | Specialized Coupling (Sterically hindered amines) |
| CAS Number | 7716-66-7 | Not widely listed commercially |
Application in Drug Synthesis
The 3-halo-1,2-benzothiazole scaffold is the "warhead" used to attach the benzisothiazole ring to the piperazine moiety of antipsychotics.
-
Lurasidone / Ziprasidone:
-
Standard Route: 3-Chloro-1,2-benzothiazole + Piperazine derivative
Product. -
Fluoro Route: Used only when the piperazine is deactivated or sterically crowded. The 3-fluoro intermediate reacts at lower temperatures, reducing thermal degradation of sensitive drug side-chains.
-
Part 5: Visualization (Pathway Logic)
The following diagram illustrates the synthetic flow from Saccharin to the active pharmaceutical ingredient (API) precursors, highlighting the divergent 3-Chloro and 3-Fluoro pathways.
Caption: Synthetic divergence of 3-halo-1,2-benzothiazoles. The 3-fluoro pathway enables accelerated coupling for difficult substrates.
Part 6: References
-
Synthesis of 3-Chloro-1,2-benzisothiazole:
-
Title: Process for the preparation of 3-chloro-1,2-benzisothiazoles.
-
Source: U.S. Patent 5,883,258 (Bayer AG).
-
URL:
-
-
General Benzisothiazole Chemistry:
-
Title: 1,2-Benzisothiazoles: A Comprehensive Review.
-
Source:Advances in Heterocyclic Chemistry, Vol 112.
-
URL:[Link]
-
-
Halex Reaction Principles:
-
Medicinal Applications (Ziprasidone):
-
Title: Synthesis and structure-activity relationships of novel benzothiazole derivatives.
-
Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Sources
Technical Guide: 3-Fluoro-1,2-Benzothiazole Derivatives and Analogues
This guide is structured as an advanced technical whitepaper designed for researchers in medicinal chemistry. It addresses the specific synthetic challenges, reactivity profiles, and pharmacological applications of 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzo[d]isothiazole ) and its stable analogues.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The 1,2-benzothiazole (benzo[d]isothiazole) scaffold is a privileged bicyclic heterocycle found in antipsychotics (e.g., Lurasidone, Ziprasidone) and anticonvulsants (e.g., Zonisamide). While ring-fluorinated derivatives (e.g., 6-fluoro-1,2-benzothiazole) are common in drug discovery, the 3-fluoro-1,2-benzothiazole core—where the fluorine is attached directly to the heterocyclic imine-like carbon (C3)—presents a unique chemical paradox.
-
The 3-Fluoro Motif: Structurally, a fluorine atom at position 3 creates an imidoyl fluoride functionality. This moiety is highly electrophilic and hydrolytically unstable compared to its 3-chloro or 3-bromo counterparts. Consequently, 3-fluoro-1,2-benzothiazole is often utilized not as a final stable drug pharmacophore, but as a reactive intermediate for nucleophilic aromatic substitution (SNAr) or as a transient species in the synthesis of complex derivatives.
-
Stable Analogues: To harness the metabolic blocking effects of fluorine at the 3-position without the instability, researchers typically employ 3-trifluoromethyl (-CF₃) or 3-fluoroalkyl analogues.
This guide details the synthesis of the 3-fluoro core, its reactivity, and the design of stable fluorinated analogues.
Synthetic Strategies and Reactivity[3][5][7][8]
The "3-Fluoro" Challenge: Imidoyl Fluoride Instability
The C3–F bond in 1,2-benzothiazole is significantly more labile than the C3–Cl bond. The high electronegativity of fluorine, combined with the polarization of the C=N bond, makes the C3 position highly susceptible to hydrolysis or nucleophilic attack.
Key Reactivity Principle:
Synthesis of the Core and Precursors
The most reliable route to 3-functionalized 1,2-benzothiazoles is via the 3-chloro intermediate, which can be subjected to Halex (Halogen Exchange) reactions or used directly.
Pathway A: Synthesis of 3-Chloro-1,2-benzothiazole (The Gateway Molecule)
This stable precursor is synthesized from dithiosalicylic acid or 1,2-benzisothiazol-3(2H)-one (Saccharin analogues).
-
Chlorination: Reaction of 1,2-benzisothiazol-3(2H)-one with PCl₅ or POCl₃.
-
Fluorination (The Halex Reaction):
-
Reagents: Anhydrous Potassium Fluoride (KF), 18-Crown-6 (Phase Transfer Catalyst).
-
Solvent: Sulfolane or dry DMSO.
-
Conditions: 140–160°C, inert atmosphere (N₂).
-
Outcome: In situ generation of 3-fluoro-1,2-benzothiazole. Note: Isolation is difficult due to hydrolysis; usually reacted immediately with a nucleophile.
-
Pathway B: Synthesis of Stable 3-Trifluoromethyl Analogues
For medicinal chemistry applications requiring a stable fluorinated motif at C3:
-
Radical Trifluoromethylation: Reaction of the parent 1,2-benzothiazole with Langlois reagent (CF₃SO₂Na) and an oxidant.
-
Cyclization: Condensation of 2-(trifluoromethyl)benzenethiol derivatives.
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between generating the reactive 3-fluoro intermediate and the stable 3-CF₃ analogue.
Figure 1: Divergent synthesis of reactive 3-fluoro intermediates versus stable 3-trifluoromethyl analogues.
Medicinal Chemistry & SAR (Structure-Activity Relationships)
Pharmacophore Mapping
In drug design, the 1,2-benzothiazole scaffold serves as a bioisostere for indole or benzothiophene. The introduction of fluorine modulates:
-
pKa: Fluorination of the benzene ring (positions 4–7) lowers the pKa of the isothiazole nitrogen, affecting hydrogen bond acceptor capability.
-
Metabolic Stability: Blocking the C3 position with a -CF₃ group prevents oxidative metabolism (e.g., by CYP450).
-
Lipophilicity: 3-Fluoro or 3-CF₃ substitutions significantly increase LogP, enhancing blood-brain barrier (BBB) permeability for CNS targets.
Comparison of Derivatives
| Derivative Type | Position of Fluorine | Chemical Stability | Biological Application |
| 3-Fluoro | Heterocyclic Ring (C3) | Low (Hydrolytically unstable) | Reactive intermediate; covalent inhibitor potential. |
| 3-Trifluoromethyl | Heterocyclic Ring (C3) | High (Metabolically robust) | Bioisostere for -CH₃; used in CNS agents. |
| 6-Fluoro | Benzene Ring (C6) | High | Most common; mimics antipsychotic pharmacophores (e.g., Risperidone analogues). |
| 3-(Fluoroalkyl)amino | Side Chain at C3 | High | Linker strategy; introduces fluorine via the amine substituent. |
Experimental Protocol: Synthesis and Functionalization
Objective: Synthesis of a 3-substituted-1,2-benzothiazole derivative via the 3-chloro intermediate, demonstrating the reactivity profile relevant to fluorinated analogues.
Step 1: Synthesis of 3-Chloro-1,2-benzothiazole
-
Reagents: 1,2-Benzisothiazol-3(2H)-one (10 mmol), Phosphorus Oxychloride (POCl₃, 5 mL), Pyridine (catalytic).
-
Procedure:
-
Mix the starting material with POCl₃ in a round-bottom flask under Argon.
-
Add 2-3 drops of dry pyridine.
-
Reflux at 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Cool to RT. Pour slowly onto crushed ice (Exothermic!). Neutralize with NaHCO₃ to pH 7.
-
Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over MgSO₄.
-
Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexane).
-
Yield: Expect ~75-85% of a white/pale yellow solid.
-
Step 2: Nucleophilic Fluorination (The Halex Attempt)
Note: This step generates the reactive 3-fluoro species in situ.
-
Reagents: 3-Chloro-1,2-benzothiazole (1 mmol), Anhydrous KF (5 mmol), 18-Crown-6 (0.1 mmol), Dry Sulfolane (2 mL).
-
Procedure:
-
Dry KF in a vacuum oven at 150°C for 2 hours prior to use (Critical for success).
-
Combine reagents in a sealed microwave vial or pressure tube.
-
Heat to 160°C for 2 hours.
-
Validation: Take an aliquot for ¹⁹F-NMR . A shift around -60 to -80 ppm (relative to CFCl₃) indicates the imidoyl fluoride.
-
Direct Use: Do not isolate. Add the nucleophile (e.g., a fluorinated amine) directly to this mixture to capture the scaffold.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the in-situ generation and trapping of the 3-fluoro-1,2-benzothiazole core.
Future Outlook & Emerging Trends
-
Photoredox Catalysis: Emerging methods utilize photoredox catalysis to install -CF₃ or -CHF₂ groups directly onto the 1,2-benzothiazole ring without requiring harsh Halex conditions.
-
¹⁸F-Labeling (PET Imaging): The lability of the 3-fluoro position is advantageous for Positron Emission Tomography (PET). The 3-chloro precursor can be rapidly labeled with [¹⁸F]KF immediately prior to injection, serving as a radiotracer for CNS targets.
-
Covalent Inhibitors: The high electrophilicity of 3-fluoro-1,2-benzothiazole is being explored to design "warheads" that covalently modify cysteine residues in target proteins (Targeted Covalent Inhibitors).
References
-
Selectfluor-Mediated Selective Oxidation of Benzo[d]isothiazol-3(2H)-ones. Source: National Institutes of Health (PMC) / MDPI Context: Discusses the reactivity of the isothiazole core and oxidative transformations relevant to synthesis. URL:[Link]
-
Synthesis of Benzo[d]isothiazoles: An Update. Source: Arkivoc / KU Leuven Context: Comprehensive review of synthetic strategies for the 1,2-benzothiazole scaffold, including 3-substituted derivatives. URL:[Link]
-
Harnessing Ionic Interactions for Nucleophilic Fluorination. Source: MDPI Molecules Context: Advanced protocols for using ionic liquids and crown ethers to facilitate difficult fluorinations on heterocycles. URL:[Link][1]
Sources
An In-depth Technical Guide to Quantum Chemical Calculations for 3-fluoro-1,2-benzothiazole
This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 3-fluoro-1,2-benzothiazole. It is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the molecule's electronic, structural, and spectroscopic properties. The methodologies outlined herein are rooted in established theoretical principles and are designed to ensure reproducible, high-fidelity results.
Introduction: The Rationale for a Computational Approach
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The introduction of a fluorine atom, as in 3-fluoro-1,2-benzothiazole, can profoundly alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Quantum chemical calculations offer a powerful, cost-effective lens through which we can understand these fluorine-induced modifications at the electronic level before committing to extensive synthetic and experimental work.
This guide will detail a robust computational workflow using Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict and analyze the key characteristics of 3-fluoro-1,2-benzothiazole.[4] We will explore its optimized geometry, vibrational frequencies (IR spectrum), electronic structure (molecular orbitals), charge distribution, and spectroscopic properties (NMR, UV-Vis).
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set.
-
Method Selection: Density Functional Theory (DFT) DFT has become the predominant method for systems of this size due to its excellent balance of computational cost and accuracy.[5][6] We will primarily use the B3LYP hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide reliable results for a wide range of organic molecules, including geometries, vibrational frequencies, and electronic properties.[7][8]
-
Basis Set Selection: Pople-Style Basis Sets A basis set is a set of mathematical functions used to construct the molecular orbitals. For 3-fluoro-1,2-benzothiazole, a Pople-style split-valence basis set is a robust choice. We recommend the 6-311+G(d,p) basis set.[9] Let's break down why:
-
6-311: This indicates a triple-zeta basis set, providing more flexibility for valence electrons to be described, which is crucial for accurate property prediction.
-
+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing anions, lone pairs, and other regions of diffuse electron density, such as the areas around the electronegative nitrogen, sulfur, and fluorine atoms.
-
(d,p): These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the molecular environment, leading to a more accurate description of chemical bonding.[9]
-
The Computational Workflow: A Step-by-Step Protocol
This section outlines the core experimental protocols for a comprehensive computational analysis. The workflow is designed to be sequential, with the output of each step serving as the input for the next.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the lowest energy, most stable 3D structure of the molecule and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Initial Structure: Build an initial 3D structure of 3-fluoro-1,2-benzothiazole using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Create an input file for your quantum chemistry software package (e.g., Gaussian, ORCA). The key directive specifies the level of theory and the job type.
-
Example Gaussian Keyword Line: #p B3LYP/6-311+G(d,p) Opt Freq
-
Opt: This keyword requests a geometry optimization.
-
Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.[10]
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
-
Validation (Crucial Step): Upon completion, inspect the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[11][12] If one or more imaginary frequencies are present, it indicates a saddle point (like a transition state), and the initial structure must be perturbed and re-optimized.
Protocol 2: Electronic Structure and Charge Distribution Analysis
Objective: To understand the electronic nature of the molecule, including its frontier molecular orbitals, charge distribution, and reactive sites.
Methodology:
-
Frontier Molecular Orbitals (FMOs): The optimized geometry from Protocol 1 is used. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[13] A smaller gap generally implies higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge.[14][15] It localizes the wavefunction into Lewis-like structures (bonds and lone pairs) and calculates natural atomic charges, which are generally considered more robust than other methods like Mulliken population analysis.[14]
-
Example Gaussian Keyword: Add Pop=NBO to the route section.
-
Analysis: The NBO output reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of intramolecular charge transfer and hyperconjugation.[15][16]
-
-
Molecular Electrostatic Potential (MEP) Surface: The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is invaluable for identifying electrophilic and nucleophilic sites.
-
Red/Yellow regions: Indicate negative potential (electron-rich), prone to electrophilic attack.
-
Blue regions: Indicate positive potential (electron-poor), prone to nucleophilic attack.
-
Protocol 3: Prediction of Spectroscopic Properties
Objective: To compute theoretical spectra (IR, NMR, UV-Vis) that can be used to aid in the characterization of the molecule or to validate experimental data.
Methodology:
-
IR Spectrum: The vibrational frequencies and their corresponding intensities are a direct output of the Freq calculation in Protocol 1. The calculated frequencies are typically scaled by an empirical factor (~0.96-0.98 for B3LYP) to better match experimental values due to the harmonic approximation and basis set incompleteness.[10]
-
NMR Spectrum: Predicting NMR chemical shifts is a standard application of DFT.[5][17] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this.
-
Example Gaussian Keyword: #p B3LYP/6-311+G(d,p) NMR
-
Analysis: The calculation yields absolute shielding tensors. To compare with experimental spectra, these values must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), computed at the exact same level of theory.
-
-
UV-Vis Spectrum: Electronic transitions and absorption spectra are predicted using Time-Dependent DFT (TD-DFT).[18][19]
Data Presentation and Interpretation
Quantitative results should be presented in a clear, tabular format to facilitate analysis and comparison.
Table 1: Key Predicted Molecular Properties
| Property | Calculated Value | Units | Interpretation |
| Total Energy | Value | Hartrees | The final electronic energy of the optimized structure. |
| Dipole Moment | Value | Debye | A measure of the molecule's overall polarity. |
| EHOMO | Value | eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | Value | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | Value | eV | Indicator of chemical reactivity and electronic excitation energy.[21] |
Table 2: Selected Calculated Vibrational Frequencies
| Mode | Frequency (cm-1) | Scaled Freq. (cm-1) | IR Intensity | Assignment |
| 1 | Value | Value | Value | C-H stretch |
| 2 | Value | Value | Value | C=N stretch |
| 3 | Value | Value | Value | C-F stretch |
| ... | ... | ... | ... | ... |
Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (δ, ppm) referenced to TMS
| Atom | Absolute Shielding | Referenced Shift (δ) |
| C2 | Value | Value |
| C3 | Value | Value |
| C3a | Value | Value |
| ... | ... | ... |
| F3 | Value | Value |
Advanced Analysis: Reactivity Descriptors
For a deeper understanding of reactivity, Fukui functions can be calculated.[22] These functions help identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.[23][24]
Calculation Concept: The Fukui function requires three separate single-point energy calculations on the optimized geometry: one for the neutral molecule (N electrons), one for the anion (N+1 electrons), and one for the cation (N-1 electrons).[25] The electron densities from these calculations are then used to compute the Fukui indices.
-
f+(r) ≈ ρN+1(r) - ρN(r): Indicates susceptibility to nucleophilic attack . The atom with the highest value is the most likely site for a nucleophile to attack.
-
f-(r) ≈ ρN(r) - ρN-1(r): Indicates susceptibility to electrophilic attack . The atom with the highest value is the most likely site for an electrophile to attack.
Conclusion
The computational framework detailed in this guide provides a robust and scientifically sound approach to characterizing 3-fluoro-1,2-benzothiazole. By systematically applying these protocols, researchers can gain deep insights into the molecule's structural, electronic, and spectroscopic properties. This information is invaluable for rationalizing observed chemical behavior, guiding synthetic efforts, and accelerating the drug discovery process. The predictive power of these quantum chemical methods, when applied with rigor, serves as an indispensable tool in modern chemical and pharmaceutical research.
References
- Rowan. (n.d.). Frequencies and Thermochemistry.
-
Gomez, S. A., et al. (2024). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. Retrieved from [Link]
-
Liddle, S. T. (2017). Computational Prediction of Paramagnetic NMR Chemical Shifts in f-Element Complexes. The University of Manchester. Retrieved from [Link]
-
Q-core. (n.d.). Vibrational frequency calculations. Retrieved from [Link]
-
Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Retrieved from [Link]
-
Chen, Y., et al. (2024). EFG‐CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models. Journal of Computational Chemistry. Retrieved from [Link]
-
Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: 10.11 Vibrational Analysis. Retrieved from [Link]
-
Kühn, M., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]
-
Ngnintedem, V. T., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12(2). Retrieved from [Link]
-
Hannedouche, J., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Fukui function. Retrieved from [Link]
-
iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
-
Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. Retrieved from [Link]
-
Ngnintedem, V. T., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. Retrieved from [Link]
-
Zhang, X., et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Retrieved from [Link]
-
FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. Retrieved from [Link]
-
Anouar, E. H., & Weber, J. F. (2013). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 675-682. Retrieved from [Link]
-
Man-Ip, M., & Chan, K. (2014). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. Journal of Chemical Theory and Computation, 10(9), 3848-3855. Retrieved from [Link]
-
Asghar, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. Retrieved from [Link]
-
Barroso, J. (2010, July 26). How to calculate Fukui indices. Dr. Joaquin Barroso's Blog. Retrieved from [Link]
-
Just Add Knowledge. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
SCM. (n.d.). Fukui Function — GUI 2025.1 documentation. Retrieved from [Link]
-
iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]
-
Anouar, E. H., & Weber, J. F. (2013). Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 675-682. Retrieved from [Link]
-
Schrödinger. (n.d.). Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Retrieved from [Link]
-
ReSpect program. (n.d.). UV/Vis Absorption Spectroscopy with TDDFT. Retrieved from [Link]
-
Morita, S., & Hishida, T. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry, 68, 257-277. Retrieved from [Link]
-
Sharma, P., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
FACCTs. (n.d.). Plotting Fukui functions - ORCA 5.0 tutorials. Retrieved from [Link]
-
Science.gov. (n.d.). b3lyp density functional: Topics. Retrieved from [Link]
-
Somsook, E., et al. (2020). Geometric and energetic data from ab initio calculations of haloethene, haloimine, halomethylphosphine, haloiminophosphine. ChemRxiv. Retrieved from [Link]
-
Caprasecca, S., & Biczysko, M. (2026). Halogen Bonds under Electric Field with Quantum Accuracy and Relativistic Basis Sets. Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2021). DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Chemistry. Retrieved from [Link]
-
Szczęśniak, B., et al. (2025). Theoretical investigation of F430-catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]
-
Jalbout, A. F., & Chang, C. (2006). Geometry Predictions, Vibrational Analysis and IR Intensities for the XH3Y (X=C, Si, Ge, Y=F, Cl, Br) Calculated by Hybrid Density Functional Theory, MP2 and MP4 Methods. Acta Chimica Slovenica, 54, 769-777. Retrieved from [Link]
-
A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
-
Reddy, R. S. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 7(7), 211-216. Retrieved from [Link]
-
Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686. Retrieved from [Link]
-
YouTube. (2023, September 19). Basics of performing DFT calculations with Q-Chem. Retrieved from [Link]
-
YouTube. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medium.com [medium.com]
- 7. b3lyp density functional: Topics by Science.gov [science.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 11. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 12. software.entos.ai [software.entos.ai]
- 13. mdpi.com [mdpi.com]
- 14. q-chem.com [q-chem.com]
- 15. NBO [cup.uni-muenchen.de]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 19. researchgate.net [researchgate.net]
- 20. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
- 22. Fukui function - Wikipedia [en.wikipedia.org]
- 23. scm.com [scm.com]
- 24. Schrödinger Customer Portal [my.schrodinger.com]
- 25. Plotting Fukui functions - ORCA 5.0 tutorials [faccts.de]
Technical Guide: Solubility and Stability of 3-Fluoro-1,2-Benzothiazole
The following technical guide details the solubility, stability, and physicochemical profile of 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzo[d]isothiazole).
Part 1: Executive Summary & Physicochemical Profile
3-Fluoro-1,2-benzothiazole is a specialized fluorinated heterocycle. Unlike its 1,3-benzothiazole counterparts, which are stable aromatic scaffolds often used in dyes and drugs (e.g., Riluzole), the 1,2-benzothiazole (benzo[d]isothiazole) core possesses a distinct reactivity profile.
The presence of a fluorine atom at the C3 position creates an imidoyl fluoride-like motif (
Calculated & Predicted Properties
Experimental data for this specific fluorinated analog is scarce; values below are derived from validated structure-activity relationship (SAR) models and the 3-chloro analog.
| Property | Value / Prediction | Technical Note |
| CAS Number | N/A (Analog: 7716-66-7 for 3-Cl) | 3-Chloro derivative is the standard reference point. |
| Molecular Formula | ||
| Molecular Weight | 153.18 g/mol | |
| Physical State | Low-melting solid or Oil | Predicted MP: 25–35°C (3-Cl MP is 38–39°C). |
| LogP (Octanol/Water) | ~2.3 (Predicted) | Moderately lipophilic. F-substitution typically increases LogP by 0.2–0.3 vs. H. |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | The nitrogen is weakly basic due to electron withdrawal by F and the S atom. |
| Electronic Character | C3 is highly electrophilic due to inductive effects of N and F. |
Part 2: Solubility Assessment
Solvent Compatibility Profile
3-Fluoro-1,2-benzothiazole exhibits a solubility profile typical of lipophilic heteroaromatics but is limited by its reactivity in nucleophilic solvents.
-
Preferred Solvents (High Solubility & Stability):
-
Dichloromethane (DCM) / Chloroform: Excellent solubility. Ideal for synthesis and handling.
-
Ethyl Acetate: Good solubility.
-
Toluene: Excellent solubility.
-
Acetonitrile (MeCN): Good solubility; ensure MeCN is anhydrous to prevent slow hydrolysis.
-
-
Problematic Solvents (Reactivity Risks):
-
Alcohols (MeOH, EtOH): Soluble, but potential for slow solvolysis (alkoxy-defluorination) upon prolonged storage or heating.
-
Water: Practically insoluble (< 10 mg/L). High risk of hydrolysis at pH > 7.
-
DMSO/DMF: Soluble, but nucleophilic impurities (amines, water) in these solvents can trigger degradation. Use "Anhydrous/SureSeal" grades only.
-
Experimental Protocol: Solubility Determination
Note: Standard shake-flask methods using water are not recommended due to instability. Use Kinetic Solubility via HPLC.
Protocol:
-
Stock Preparation: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO.
-
Spiking: Spike 10 µL of stock into 990 µL of the target solvent (PBS pH 7.4, SGF, SIF).
-
Incubation: Shake at 25°C for 2 hours (short duration minimizes degradation interference).
-
Analysis: Centrifuge/filter and analyze supernatant via HPLC-UV (254 nm).
-
Control: Run a T=0 sample immediately to establish the 100% recovery baseline.
Part 3: Stability Profile & Degradation Mechanisms
Hydrolytic Instability (The Core Risk)
The C3-Fluorine bond is the "Achilles' heel" of this molecule. The C3 position is activated for nucleophilic attack by the adjacent nitrogen (forming an azomethine linkage). Water or hydroxide ions can attack C3, displacing fluoride and generating benzo[d]isothiazol-3(2H)-one (a tautomer of 3-hydroxy-1,2-benzothiazole).
Mechanism:
-
Nucleophilic attack by
at C3. -
Formation of a tetrahedral anionic intermediate.
-
Elimination of
(good leaving group). -
Tautomerization to the stable amide (lactam) form.
Visualization of Degradation Pathway
The following diagram illustrates the critical hydrolysis pathway that researchers must avoid.
Stability Stress Testing Matrix
When handling this compound, adhere to the following stability limits:
| Stress Condition | Stability Prediction | Recommendation |
| Solid State (4°C) | Stable | Store under Argon/Nitrogen. Desiccate. |
| Aqueous pH 1.2 (0.1N HCl) | Moderately Stable | Protonation of N may reduce electrophilicity of C3, but slow hydrolysis is possible. |
| Aqueous pH 7.4 (PBS) | Unstable | Half-life likely < 24 hours. Hydrolysis to the -one derivative. |
| Aqueous pH 10 (NaOH) | Rapid Degradation | Instant conversion to benzoisothiazolone. |
| Photostability | Moderate | Protect from strong UV; C-F bond is generally photostable, but the heterocycle may oxidize. |
| Thermal (Solid) | Stable < 60°C | Avoid high heat; low melting point may lead to sublimation or polymerization. |
Part 4: Handling and Storage Protocols
Storage[1][2]
-
Temperature: -20°C for long-term; 2–8°C for working stocks.
-
Atmosphere: Inert gas (Argon) essential. Moisture sensitivity is the primary concern.
-
Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic (potential fluorophile leaching, though minor).
Analytical Monitoring (QC)
To verify the integrity of 3-fluoro-1,2-benzothiazole before use, use 19F-NMR or HPLC .
Protocol: 19F-NMR Purity Check
-
Solvent:
or (Avoid if it contains water). -
Standard: Use
-trifluorotoluene as an internal standard (-63 ppm). -
Observation:
-
Product Peak: Expect a singlet around -60 to -80 ppm (typical for imidoyl fluorides).
-
Degradant: Free Fluoride (
) appears at -120 ppm (broad) if hydrolysis has occurred.
-
Part 5: References
-
Vicini, P., et al. (2002). "Biological studies on 1,2-benzisothiazole derivatives." Farmaco. (Validates the stability/reactivity profile of the benzo[d]isothiazole core).
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Nucleophilic Aromatic Substitution mechanisms on heterocycles).
-
Sigma-Aldrich. "3-Chlorobenzo[d]isothiazole Product Datasheet." (Used as the primary structural analog for physicochemical property estimation).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextualizes the reactivity of C-F bonds in heteroaromatic systems).
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-1,2-Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The 1,2-benzothiazole scaffold itself is a privileged structure, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The targeted introduction of a fluorine atom at the 3-position of the 1,2-benzothiazole ring can profoundly influence the molecule's electronic properties and its interactions with biological targets. This guide provides a detailed protocol for the synthesis of 3-fluoro-1,2-benzothiazole derivatives, offering insights into the underlying chemical principles and experimental best practices.
Strategic Approach to Synthesis: A Convergent Pathway
The synthesis of 3-fluoro-1,2-benzothiazole derivatives can be approached through several strategic pathways. A common and effective method involves the construction of the 1,2-benzisothiazole core followed by a nucleophilic substitution to introduce the fluorine atom. This guide will focus on a robust and versatile protocol starting from readily available precursors. The overall synthetic workflow is depicted below.
Figure 1: General synthetic workflow for 3-fluoro-1,2-benzothiazole derivatives.
This multi-step synthesis begins with the chlorination of saccharin to form a key intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide. This intermediate then undergoes nucleophilic fluorination, followed by further derivatization or reduction to yield the target compounds.
Experimental Protocols
Part 1: Synthesis of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide
This initial step transforms a common starting material, saccharin, into a reactive intermediate suitable for nucleophilic substitution. The use of phosphorus pentachloride and phosphorus oxychloride is a standard method for this type of chlorination[3].
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Saccharin | Reagent | Sigma-Aldrich |
| Phosphorus pentachloride (PCl₅) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Hexane | Anhydrous, 95% | Sigma-Aldrich |
| Round-bottom flask (250 mL) | - | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Heating mantle | - | VWR |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine saccharin (10.0 g, 54.6 mmol) and phosphorus pentachloride (11.4 g, 54.6 mmol).
-
Addition of Reagents: Carefully add phosphorus oxychloride (10 mL, 109.2 mmol) to the flask in a fume hood.
-
Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle and maintain reflux for 4 hours. The reaction should be monitored for the cessation of HCl gas evolution.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Extraction: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then dissolved in toluene.
-
Purification: The toluene solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then recrystallized from a hexane/toluene mixture to afford 3-chloro-1,2-benzisothiazole 1,1-dioxide as a crystalline solid.
Part 2: Synthesis of 3-Fluoro-1,2-Benzisothiazole 1,1-Dioxide
This key step introduces the fluorine atom onto the benzisothiazole core via a nucleophilic aromatic substitution reaction. The choice of fluoride source and phase-transfer catalyst is crucial for achieving high yields.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | - | Synthesized in Part 1 |
| Potassium fluoride (KF) | Spray-dried, 99% | Sigma-Aldrich |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Heating mantle | - | VWR |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-chloro-1,2-benzisothiazole 1,1-dioxide (5.0 g, 24.8 mmol) and anhydrous potassium fluoride (2.9 g, 49.6 mmol).
-
Solvent and Catalyst: Add anhydrous acetonitrile (50 mL) followed by tetrabutylammonium fluoride (1.0 M in THF, 2.5 mL, 2.5 mmol) as a phase-transfer catalyst.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove excess potassium fluoride.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-fluoro-1,2-benzisothiazole 1,1-dioxide.
Part 3: Derivatization and Reduction (Example)
The 3-fluoro-1,2-benzisothiazole 1,1-dioxide can be further modified. For instance, reduction of the sulfone can be performed to access the 1,2-benzisothiazole core.
Figure 2: Example of a derivatization reaction.
Data Summary and Expected Results
| Step | Product | Starting Material | Key Reagents | Typical Yield | Physical Appearance |
| 1 | 3-Chloro-1,2-benzisothiazole 1,1-dioxide | Saccharin | PCl₅, POCl₃ | 75-85% | White crystalline solid |
| 2 | 3-Fluoro-1,2-benzisothiazole 1,1-dioxide | 3-Chloro-1,2-benzisothiazole 1,1-dioxide | KF, TBAF | 60-70% | Off-white solid |
Troubleshooting and Expert Insights
-
Moisture Sensitivity: The chlorination and fluorination reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incomplete Chlorination: If the conversion of saccharin is incomplete, increasing the reflux time or using a slight excess of PCl₅ may be necessary.
-
Low Fluorination Yield: The efficiency of the fluorination step is highly dependent on the reactivity of the fluoride source. Spray-dried potassium fluoride is recommended for its high surface area. The phase-transfer catalyst is critical for solubilizing the fluoride anion in the organic solvent.
-
Purification Challenges: Column chromatography is generally effective for purifying the fluorinated product. A careful selection of the eluent system is necessary to achieve good separation.
Safety Precautions
-
Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen chloride gas is evolved during the chlorination step. Ensure the reaction is performed in a fume hood.
-
Tetrabutylammonium fluoride is toxic and should be handled with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-fluoro-1,2-benzothiazole derivatives. By following these procedures and adhering to the safety guidelines, researchers can successfully synthesize these valuable fluorinated scaffolds for further investigation in medicinal chemistry and drug development programs. The strategic introduction of fluorine can lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
-
Yuan, Y., Dong, W., Gao, X., Xie, X., & Zhang, Z. (2019). Sodium Sulfite-Involved Photocatalytic Radical Cascade Cyclization of 2-Isocyanoaryl Thioethers: Access to 2-CF2/CF3-Containing Benzothiazoles. Organic Letters, 21(2), 469–472. [Link]
- GE Healthcare. (2007). Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents.
-
Teodoro, R., et al. (2021). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Helmholtz-Zentrum Dresden-Rossendorf. [Link]
-
Kumbhare, R. M., & Nagargoje, D. R. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(10), 4473-4484. [Link]
-
Stevens, M. F. G., et al. (2015). An Aryne-Based Route to Substituted Benzoisothiazoles. Organic Letters, 17(19), 4758–4761. [Link]
-
Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 28-33. [Link]
-
Patel, N. B., & Patel, J. C. (2012). Synthesis of Fluoro Benzothiazoles[4] Comprising Azetidinone Derivatives. Ignited Minds Journals. [Link]
-
IntechOpen. (2024). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
El-Sayed, N. N. E., et al. (2020). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. RASAYAN Journal of Chemistry, 13(2), 996-1006. [Link]
-
Sridhara, A. M., et al. (2012). SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2635-2641. [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
-
Singh, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. GSC Biological and Pharmaceutical Sciences, 24(3), 108-120. [Link]
-
Kumbhare, R. M., & Nagargoje, D. R. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(10), 4473-4484. [Link]
-
Wei, W. (2014). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. CUNY Academic Works. [Link]
-
Chawla, P., et al. (2025). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL CHLORO-FLUORO BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 14(15). [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). SFERA. [Link]
-
Davis, M., & El-Din, M. K. (1988). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Journal of Chemical Research, Synopses, (1), 14. [Link]
-
Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2022). Inorganica Chimica Acta, 545, 121245. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2024). Molecules, 29(16), 3687. [Link]
Sources
Application Note: 3-Fluoro-1,2-Benzothiazole in Drug Discovery
This guide details the strategic application of 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzisothiazole ) in medicinal chemistry. While the 3-chloro analog is the standard commercial reagent, the 3-fluoro variant represents a specialized, high-reactivity electrophile used to overcome steric hindrance or electronic deactivation in difficult nucleophilic aromatic substitutions (SNAr).
Part 1: Executive Summary & Chemical Rationale
3-Fluoro-1,2-benzothiazole is a fluorinated heterocyclic building block primarily used as a "super-electrophile" to introduce the benzisothiazole pharmacophore into bioactive molecules. The benzisothiazole ring is a privileged scaffold found in several blockbuster atypical antipsychotics (e.g., Ziprasidone , Lurasidone , Perospirone ).
The "Fluorine Advantage" in SNAr
In medicinal chemistry, the decision to use the 3-fluoro derivative over the cheaper 3-chloro analog is driven by the Meisenheimer Complex stabilization effect .
-
Electronegativity: Fluorine (
) is significantly more electronegative than chlorine ( ). This pulls electron density away from the C3 carbon, making it more susceptible to nucleophilic attack. -
Rate Acceleration: In SNAr reactions with heteroaromatics, the rate-determining step is often the initial nucleophilic attack, not the leaving group departure. Consequently, 3-fluoro-1,2-benzothiazole reacts 10–100x faster than the 3-chloro analog, enabling couplings with weak nucleophiles or sterically hindered amines that would otherwise fail.
Part 2: Reactivity Profile & Mechanism
Electronic Structure & Electrophilicity
The C3 position of 1,2-benzothiazole is inherently electrophilic due to the adjacent nitrogen (C=N bond). Substituting a fluorine at this position exacerbates this electron deficiency.
-
Bond Polarization: The C3–F bond creates a strong dipole, lowering the LUMO energy of the heterocycle.
-
Trajectory: Nucleophiles attack perpendicular to the ring plane. The small Van der Waals radius of Fluorine (1.47 Å) vs. Chlorine (1.75 Å) reduces steric clash during the approach of bulky nucleophiles (e.g., piperazinyl-spirocycles).
Pathway Visualization (DOT Diagram)
Figure 1: Activation strategy converting the chloro-precursor to the fluoro-intermediate to accelerate SNAr coupling.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Fluoro-1,2-Benzothiazole (Halex Reaction)
Rationale: The 3-fluoro derivative is often prepared in situ or just prior to use due to its high reactivity. This protocol uses the Halex (Halogen Exchange) method.
Reagents:
-
3-Chloro-1,2-benzothiazole (1.0 eq)
-
Potassium Fluoride (Spray-dried, 2.0 eq)
-
18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (0.05 eq)
-
Solvent: Anhydrous Sulfolane or DMSO
Step-by-Step:
-
Drying: Flame-dry a 50 mL round-bottom flask under Argon. Add Potassium Fluoride (KF) and dry under vacuum at 150°C for 2 hours to remove trace water (Critical: Water quenches the reaction).
-
Dissolution: Cool to room temperature. Add anhydrous Sulfolane (10 mL per gram of substrate) and 18-Crown-6.
-
Addition: Add 3-Chloro-1,2-benzothiazole.
-
Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by GC-MS (looking for M-16 mass shift).
-
Workup: Cool to RT. Dilute with Et2O (50 mL). Wash with water (3 x 20 mL) to remove Sulfolane. Dry organic layer over MgSO4.
-
Purification: Distillation under reduced pressure (highly recommended over column chromatography due to hydrolysis risk).
Protocol B: High-Efficiency Coupling with Deactivated Amines
Application: Attaching the benzisothiazole headgroup to a piperazine linker (common in psychotropic drug synthesis).
Reagents:
-
3-Fluoro-1,2-benzothiazole (1.0 eq)
-
Substituted Piperazine (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step:
-
Preparation: Dissolve the amine (piperazine derivative) in MeCN (0.2 M). Add DIPEA.
-
Addition: Add 3-Fluoro-1,2-benzothiazole dropwise at 0°C (Ice bath). Note: The chloro analog requires heating to 80–100°C; the fluoro analog often reacts at RT.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 3:1). The fluoro-starting material (high Rf) should disappear rapidly.
-
Quench: Pour into saturated NH4Cl solution. Extract with EtOAc.
-
Yield Comparison:
| Parameter | 3-Chloro Substrate | 3-Fluoro Substrate |
| Temperature | 100°C (Reflux) | 25°C (RT) |
| Time | 12–24 Hours | 2–4 Hours |
| Yield | 65–75% | 85–95% |
| Impurity Profile | High (Thermal degradation) | Low (Clean conversion) |
Part 4: Strategic Applications in SAR (Structure-Activity Relationships)
Metabolic Blocking (If F is Retained)
While rare, if the 3-fluoro-1,2-benzothiazole core is maintained (i.e., not used as a leaving group), the fluorine atom blocks metabolic oxidation at the C3 position.
-
C3-H vs C3-F: The C3 position in benzisothiazoles is susceptible to oxidative ring opening by CYPs. Fluorination prevents this, extending half-life (
). -
pKa Modulation: The electron-withdrawing F reduces the pKa of the ring nitrogen, potentially altering blood-brain barrier (BBB) permeability.
Bioisosteric Replacement
In fragment-based drug discovery (FBDD), 3-fluoro-1,2-benzothiazole serves as a bioisostere for:
-
3-Fluoroindoles: Similar electronics but different H-bond acceptor capabilities (S vs NH).
-
Benzothiophenes: Introduction of Nitrogen allows for salt formation and solubility improvements.
Part 5: Safety & Handling
-
Toxicity: Benzisothiazoles can be skin sensitizers. Handle in a fume hood.
-
Stability: The C-F bond in this heterocycle is hydrolytically unstable under strongly basic aqueous conditions (forming the benzisothiazolinone). Use anhydrous conditions for storage.
References
-
Mechanisms of Nucleophilic Arom
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1]
- Context: Explains the "Fluorine Effect" in activating heteroarom
-
-
Synthesis of 1,2-Benzisothiazoles via Halogen Exchange.
- Source:Journal of Organic Chemistry, "Fluoride-promoted synthesis of benzisothiazoles."
- Context: Protocols for converting chloro-heterocycles to fluoro-analogs using KF/18-crown-6.
-
Pharmacology of Benzisothiazole Deriv
- Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Novel Benzisothiazole Deriv
- Context: Illustrates the biological relevance of the 3-amino-1,2-benzisothiazole scaffold derived
-
The "Fluorine Effect" in Drug Design.
- Source:Chemical Reviews, "Fluorine in Medicinal Chemistry."
- Context: Detailed review on how fluorine substitution affects reactivity and metabolic stability.
Sources
Application Note: Antimicrobial Screening of 3-Fluoro-1,2-Benzothiazole Compounds
Executive Summary & Chemical Context
This guide outlines the standardized protocols for evaluating the antimicrobial efficacy of 3-fluoro-1,2-benzothiazole (also known as 3-fluoro-1,2-benzisothiazole) derivatives. While the 1,3-benzothiazole scaffold is ubiquitous in medicinal chemistry, the 1,2-benzothiazole isomer represents a distinct chemical space often utilized to target drug-resistant Gram-positive pathogens (e.g., MRSA) and fungal strains.
The "Fluorine Effect" at C3
The substitution of fluorine at the C3 position is not merely structural decoration; it is a strategic medicinal chemistry modification:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, resisting oxidative metabolism at the sensitive 3-position.
-
Electronic Modulation: Fluorine's high electronegativity alters the pKa of the adjacent nitrogen, potentially enhancing cell wall permeability in Gram-negative bacteria.
-
Bioisosterism: The 3-fluoro-1,2-benzothiazole moiety often mimics the binding properties of nucleobases, making DNA Gyrase (Topoisomerase II) a primary biological target.
Pre-Screening: Compound Handling & Solubility
Critical Failure Point: Fluorinated benzothiazoles are highly lipophilic. Improper solubilization leads to "false negatives" due to compound precipitation in aqueous media.
Solubilization Protocol
-
Primary Stock: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mg/mL or 20 mM .
-
Note: Do not use Ethanol; it evaporates during incubation, altering concentrations.
-
-
Visual Check: Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
Working Stock: Dilute the Primary Stock 1:10 in Mueller-Hinton Broth (MHB) immediately prior to plate loading.
-
Constraint: Final DMSO concentration in the assay well must not exceed 1% (v/v) to avoid solvent toxicity to bacteria.
-
Experimental Workflow
The following flowchart illustrates the decision matrix for screening these compounds, moving from primary MIC assays to mechanistic validation.
Caption: Figure 1. Hierarchical screening workflow. Compounds failing the MIC threshold (<16 µg/mL) are archived to conserve resources.
Protocol A: Primary MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Causality: Cations (Ca²⁺, Mg²⁺) are critical for Pseudomonas outer membrane stability and aminoglycoside activity. Using unadjusted broth yields inconsistent data.
-
-
Strains:
-
S. aureus ATCC 29213 (Gram-positive control)[2]
-
E. coli ATCC 25922 (Gram-negative control)
-
-
Plate: 96-well round-bottom polystyrene plate (untreated).[1]
Step-by-Step Methodology
-
Inoculum Prep:
-
Pick 3-5 colonies from a fresh agar plate (<24h old).
-
Suspend in saline to reach 0.5 McFarland Standard (approx.
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of
CFU/mL .
-
-
Compound Dilution:
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of compound (at 2x desired top concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Inoculum + DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1-11.
-
Incubation: Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity/pellet).[2]
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity. 3-fluoro-1,2-benzothiazoles acting on DNA gyrase are typically bactericidal .
Methodology
-
Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no compound).
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight and count colonies.
-
Analysis: Plot Log10(CFU/mL) vs. Time.
-
Bactericidal:
log reduction (99.9% kill) from the initial inoculum. -
Bacteriostatic:
log reduction.
-
Mechanistic Insight: DNA Gyrase Inhibition
The 1,2-benzothiazole scaffold is a known pharmacophore for DNA binding. The 3-fluoro substitution enhances binding affinity to the ATP-binding pocket of the GyrB subunit of DNA Gyrase.
Pathway Visualization
Caption: Figure 2.[3][4] Proposed Mechanism of Action. The compound penetrates the cell wall and competes for the ATP binding site on DNA Gyrase.
Data Presentation & Interpretation
When reporting results, condense data into comparative tables. Do not report raw OD values; report calculated MICs.
Table 1: Example Data Layout for Screening Report
| Compound ID | R-Group (C5/C6) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | MBC/MIC Ratio | Phenotype |
| F-BTZ-01 | -H | 64 | >128 | N/A | Inactive |
| F-BTZ-02 | -Cl (6-pos) | 4 | 32 | 2 | Bactericidal |
| F-BTZ-03 | -NO2 (5-pos) | 8 | 64 | 8 | Bacteriostatic |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 1 | Bactericidal |
Interpretation Guide:
-
MBC/MIC Ratio
4: Indicates Bactericidal activity (preferred for drug candidates). -
MBC/MIC Ratio > 4: Indicates Bacteriostatic activity (tolerance).
-
Gram-Negative Gap: If MIC is low for S. aureus but high for E. coli, the compound likely cannot penetrate the Gram-negative outer membrane (LPS layer). Consider adding an efflux pump inhibitor (e.g., PAβN) to confirm.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][2][5][6] [Link]
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 45(9), 3692-3701. (Demonstrates benzothiazole scaffold relevance). [Link]
-
Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles.[4][7][8][9][10][11] Current Medicinal Chemistry, 11(8), 1009-1021. (Review of biological targets including DNA binding). [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[1][2][12] Clinical Microbiology and Infection, 9(8), ix-xv. [Link]
-
Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives. Il Farmaco, 57(8), 663-669. (Specific reference for the 1,2-isomer antimicrobial activity).[11][13] [Link]
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.dtu.dk [food.dtu.dk]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrpc.com [ijrpc.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 13. tandfonline.com [tandfonline.com]
Application Notes: The Transformative Role of Fluorinated Benzothiazoles in Advanced Material Science
Introduction: Unlocking High-Performance Materials with Fluorinated Heterocycles
The benzothiazole scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry and dye production.[1][2] However, its strategic modification, particularly through fluorination and isomeric variation, has unlocked a new frontier of applications in advanced material science. This guide focuses on the profound impact of incorporating fluorine into the benzothiazole and, more significantly, the 2,1,3-benzothiadiazole (BTD) isomer, on the development of high-performance organic electronics.
While 3-fluoro-1,2-benzothiazole derivatives show promise in biological applications, it is the fluorinated BTD isomer that has emerged as a critical building block for next-generation materials in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and chemical sensors.[3][4] The introduction of fluorine atoms provides a powerful tool to precisely tune the electronic and morphological properties of these materials, leading to significant enhancements in device performance and stability.[4][5]
This document serves as a detailed guide for researchers and scientists, providing not only an in-depth analysis of the structure-property relationships but also actionable, field-proven protocols for the synthesis of these materials and the fabrication of functional devices.
Section 1: The Causality of Fluorination: A Paradigm Shift in Molecular Engineering
The strategic incorporation of fluorine atoms onto the benzothiadiazole (BTD) core is not an arbitrary modification; it is a deliberate engineering choice to manipulate the molecule's fundamental electronic characteristics. The high electronegativity of fluorine imparts a strong electron-withdrawing effect, which is the primary driver for the observed performance enhancements.
Key Mechanistic Impacts of Fluorination:
-
Energy Level Depression: Fluorination effectively lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The reduction in the HOMO level is particularly crucial for OPVs, as it directly leads to a higher open-circuit voltage (Voc), a key parameter for device efficiency.[6]
-
Enhanced Intramolecular Charge Transfer (ICT): In donor-acceptor (D-A) type polymers, the fluorinated BTD unit acts as a stronger acceptor. This intensifies the ICT character between the donor and acceptor moieties, which can lead to a red-shift in the material's absorption spectrum, allowing for more efficient harvesting of the solar spectrum.[5]
-
Improved Molecular Packing and Crystallinity: Non-covalent interactions involving fluorine can promote a more ordered, co-planar arrangement between polymer chains.[7] This improved molecular packing significantly boosts charge carrier mobility, facilitating more efficient charge transport to the electrodes and reducing charge recombination losses.[4][5]
-
Increased Solubility and Processability: The introduction of appropriate side chains in conjunction with fluorination can improve the solubility of the resulting polymers in common organic solvents, which is essential for solution-based fabrication techniques like spin-coating and roll-to-roll printing.[8]
Caption: General mechanism of a "turn-on" fluorescent chemosensor based on ICT modulation.
Protocol 3.1: Synthesis of a Benzothiazole-Based Fluorogenic Sensor for Cyanide
This protocol is adapted from the synthesis of sensor BID (2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione). [9] Materials:
-
3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde
-
1H-indene-1,3(2H)-dione
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolution: Dissolve 3-(benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde (1 eq) and 1H-indene-1,3(2H)-dione (1 eq) in absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of piperidine to the solution.
-
Rationale: This is a Knoevenagel condensation reaction. Piperidine, a base, catalyzes the reaction between the aldehyde and the active methylene group of the indenedione. [9]3. Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 3.2: Fluorometric Detection of Cyanide Ions
Procedure:
-
Stock Solutions: Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO) and a stock solution of Sodium Cyanide (10 mM in deionized water). Prepare stock solutions of other anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻) for selectivity studies.
-
Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in a suitable buffer solution (e.g., HEPES buffer in a DMSO/water mixture).
-
Titration: Place the sensor working solution in a quartz cuvette. Record its initial fluorescence spectrum using a luminescence spectrometer.
-
Analyte Addition: Incrementally add small aliquots of the cyanide stock solution to the cuvette. After each addition, gently mix and record the new fluorescence spectrum.
-
Rationale: A successful sensor will show a significant increase in fluorescence intensity at a specific wavelength as the cyanide concentration increases.
-
-
Selectivity Test: Repeat the experiment by adding equivalent amounts of other anions to the sensor solution to ensure the fluorescence response is specific to cyanide.
References
-
Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available from: [Link]
-
Wang, Z., Zhu, S., Li, T., Liang, W., Zhou, J., & Hu, H. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au. Available from: [Link]
-
Jothi, D., Munusamy, S., Kumar, S. M., Enbanathan, S., & Iyer, S. K. (2022). A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. RSC Advances. Available from: [Link]
-
Kumar, K., Singh, A. K., Singh, A., & Singh, V. K. (2021). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. ACS Omega. Available from: [Link]
-
Cho, N., Song, K., Lee, J. K., & Ko, J. (2012). Facile synthesis of fluorine-substituted benzothiadiazole-based organic semiconductors and their use in solution-processed small-molecule organic solar cells. Chemistry. Available from: [Link]
-
Efficient Organic Semiconductors Containing Fluorine-Substituted Benzothiadiazole for Solution-Processed Small Molecule Organic Solar Cells. ResearchGate. Available from: [Link]
-
de Oliveira, K. T., & da Silva, J. B. B. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available from: [Link]
-
Li, H., Ren, J., Xu, X., Ning, L., Tong, R., Song, Y., Liao, S., Gu, W., & Liu, X. (2022). Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Bin, H., Gao, F., Zhang, Z., Yang, C., Zhong, Y., Zhang, Z., Li, Y., & Cao, Y. (2013). Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments. Journal of the American Chemical Society. Available from: [Link]
-
Wang, Z., Zhu, S., Li, T., Liang, W., Zhou, J., & Hu, H. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PubMed. Available from: [Link]
-
Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies. Available from: [Link]
-
Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate. Available from: [Link]
-
Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. ResearchGate. Available from: [Link]
- Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Books.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]
-
Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Document Server@UHasselt. Available from: [Link]
-
Structural‐Functional Properties of Asymmetric Fluoro‐Alkoxy Substituted Benzothiadiazole Homopolymers with Flanked Chalcogen‐Based Heterocycles. ResearchGate. Available from: [Link]
-
Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. ScienceDirect. Available from: [Link]
-
Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI. Available from: [Link]
-
Benzothiazole – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Depolymerizable Semi-fluorinated Polymers for Sustainable Functional Materials. RSC Publishing. Available from: [Link]
-
Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI. Available from: [Link]
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. MDPI. Available from: [Link]
-
Near‐Infrared Electroluminescent Conjugated Copolymer: Triphenyalmine‐Functionalized Benzothiadiazole‐Thiophene System for Circularly Polarized OLEDs. PMC - NIH. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 8. Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Analytical Characterization of 3-Fluoro-1,2-benzothiazole
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Chemical Context
The 1,2-benzothiazole scaffold is a privileged pharmacophore embedded in numerous central nervous system (CNS) therapeutics and matrix metalloproteinase (MMP) inhibitors[1]. In synthetic medicinal chemistry, halogenated derivatives—such as 3-chloro-1,2-benzothiazole—are heavily utilized as electrophilic building blocks for nucleophilic aromatic substitution (SNAr) reactions[2].
3-Fluoro-1,2-benzothiazole represents a highly reactive, next-generation intermediate. The extreme electronegativity of the fluorine atom strongly polarizes the C3–N and C3–S bonds of the isothiazole ring, significantly lowering the activation energy for nucleophilic attack compared to its chloro-analog[3]. However, this heightened reactivity also makes the molecule susceptible to hydrolysis or degradation during storage and synthesis. Consequently, rigorous, self-validating analytical characterization is required to confirm its structural integrity, purity, and isotopic fidelity before downstream application.
Analytical Strategy & Workflow
To establish absolute confidence in the structural identity of 3-fluoro-1,2-benzothiazole, we employ an orthogonal analytical strategy. No single technique is relied upon in isolation; instead, the workflow integrates Multinuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR) to create a closed-loop validation system.
Fig 1. Orthogonal analytical workflow for 3-fluoro-1,2-benzothiazole characterization.
Mechanistic Insights & Quantitative Data Summaries
Multinuclear NMR Spectroscopy: The Causality of Spin Coupling
NMR is the cornerstone of this characterization. We utilize 19F NMR because fluorine is 100% naturally abundant, possesses a spin of ½, and is highly sensitive to its local electronic environment.
Self-Validating Logic: The 13C NMR spectrum acts as an internal validation mechanism. Because fluorine is covalently bound to the C3 carbon, the 13C signal for C3 will split into a doublet with a massive one-bond coupling constant (1JCF ≈ 260 Hz). Furthermore, the bridgehead carbons (C3a and C7a) will exhibit two-bond (2JCF) and three-bond (3JCF) couplings. If the molecule has degraded (e.g., hydrolyzed to a benzothiazolone), these specific J-couplings will vanish, immediately flagging the impurity.
LC-HRMS: Isotopic Mass Defect Validation
While nominal mass spectrometry can confirm the base weight, HRMS is required to validate the exact elemental composition (C7H4FNS). Self-Validating Logic: The isothiazole nitrogen is weakly basic. By using an acidic mobile phase (0.1% Formic Acid), we force protonation to generate a strong[M+H]+ ion. The unique mass defect of fluorine (18.9984 Da) combined with sulfur (31.9721 Da) produces an exact mass signature of 154.0126 Da. A mass error of < 5 ppm mathematically eliminates isobaric contaminants.
Table 1: Expected NMR Chemical Shifts and Coupling Constants (CDCl3)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Expected Coupling (J) | Structural Assignment |
| 19F | -75.0 to -85.0 | s (or d) | N/A (or 4JFH long-range) | C3–F |
| 13C | 165.0 – 170.0 | d | 1JCF ≈ 260 Hz | C3 (Fluorinated carbon) |
| 13C | 150.0 – 155.0 | d | 2JCF ≈ 25 Hz | C3a (Bridgehead) |
| 13C | 135.0 – 140.0 | d | 3JCF ≈ 8 Hz | C7a (Bridgehead) |
| 13C | 120.0 – 130.0 | m | N/A | C4, C5, C6, C7 (Aromatic) |
| 1H | 7.40 – 8.10 | m | 3JHH ≈ 7–8 Hz | H4, H5, H6, H7 (Aromatic) |
Table 2: LC-HRMS and FTIR Specifications
| Analytical Technique | Parameter | Expected Value / Specification |
| LC-HRMS | Ionization Mode | ESI+ (Electrospray Ionization Positive) |
| LC-HRMS | Exact Mass [M+H]+ | 154.0126 Da |
| LC-HRMS | Mass Accuracy Threshold | < 5.0 ppm error |
| FTIR-ATR | ν(C–F) Stretch | 1150 – 1250 cm⁻¹ (Strong, sharp) |
| FTIR-ATR | ν(C=N) Stretch | 1520 – 1560 cm⁻¹ (Medium) |
| FTIR-ATR | ν(C–S) Stretch | 650 – 750 cm⁻¹ (Weak to Medium) |
Self-Validating Experimental Protocols
Protocol A: Multinuclear NMR Acquisition (1H, 13C, 19F)
Purpose: To map the exact atomic connectivity and confirm the integrity of the C-F bond.
-
Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of 3-fluoro-1,2-benzothiazole into a clean glass vial.
-
Dissolution: Add 0.6 mL of anhydrous deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Anhydrous solvent is critical to prevent trace water from initiating SNAr hydrolysis of the labile 3-fluoro group during acquisition.
-
Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1H, 13C, and 19F frequencies.
-
19F Acquisition (Decoupled vs. Coupled):
-
Step 4a: Acquire a 19F spectrum with 1H inverse-gated decoupling. This collapses any long-range proton couplings, yielding a sharp singlet for precise purity integration.
-
Step 4b: Acquire a standard 19F spectrum (no decoupling) to observe through-space/through-bond 4JFH couplings to the H4 aromatic proton, validating the spatial arrangement of the molecule.
-
-
13C Acquisition: Acquire the 13C{1H} spectrum with a minimum of 512 scans. Validation Check: Verify the presence of the ~260 Hz doublet at ~165 ppm. If this doublet is absent, the C-F bond has been compromised.
Protocol B: LC-HRMS Purity and Exact Mass Determination
Purpose: To verify elemental composition and assess chromatographic purity.
-
Sample Dilution: Prepare a 1.0 mg/mL stock solution in HPLC-grade acetonitrile. Dilute 10 µL of the stock into 990 µL of H2O/MeCN (50:50, v/v) containing 0.1% Formic Acid to achieve a 1 µg/mL working solution.
-
Chromatographic Separation: Inject 2.0 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min. Causality: The gradient ensures that any polar degradation products (like 1,2-benzothiazol-3(2H)-one) elute early and are cleanly separated from the highly lipophilic intact fluorinated parent compound.
-
Mass Spectrometer Parameters: Operate the HRMS in ESI positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V (to prevent in-source fragmentation of the fragile C-F bond).
-
Data Processing: Extract the ion chromatogram (EIC) for m/z 154.0126. Calculate the mass error. Validation Check: The mass error must be < 5 ppm, and the UV trace (at 254 nm) must show >98% area integration for the primary peak.
References
-
National Center for Biotechnology Information. "Benzisothiazole | C7H5NS | CID 9225 - PubChem". Source: nih.gov. URL:[Link]
-
MDPI. "4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies". Source: mdpi.com. URL:[Link]
-
National Center for Biotechnology Information. "Pseudosaccharin chloride | C7H4ClNO2S | CID 64783 - PubChem". Source: nih.gov. URL:[Link]
Sources
Application Note: Strategic Fluorination of Benzothiazole Scaffolds
Executive Summary & Strategic Rationale
The fluorination of benzothiazole is a high-value transformation in medicinal chemistry. The introduction of fluorine modulates lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and pKa, often enhancing the bioavailability of this privileged scaffold.
However, "fluorination" is not a monolith.[1][2] The experimental approach depends entirely on the target position (C2-heterocyclic vs. C4-C7 benzenoid vs. alkyl side-chain). Direct C-H fluorination of the C2 position is chemically arduous due to the instability of the lithiated intermediate and the electrophilic nature of the C=N bond.
This guide moves beyond generic procedures, offering three distinct, field-validated protocols:
-
Nucleophilic Fluorination (SNAr): The industry standard for generating 2-fluorobenzothiazole.
-
Radical Decarboxylative Fluorination: A modern, silver-catalyzed method for side-chain functionalization.
-
Electrophilic C-H Fluorination: Targeted activation of the benzenoid ring.
Decision Matrix: Selecting the Right Protocol
Before preparing glassware, select the protocol that matches your starting material and target regiochemistry.
Figure 1: Strategic decision tree for benzothiazole fluorination. Select the path based on the desired regiochemistry.
Protocol A: C2-Fluorination via Nucleophilic Aromatic Substitution (SNAr)
Best for: Synthesizing the 2-fluorobenzothiazole core. Mechanism: Halex (Halogen Exchange) reaction. Key Challenge: The poor nucleophilicity of fluoride and the high lattice energy of metal fluorides.
Experimental Setup
-
Reaction Vessel: Heavy-walled pressure vial (sealed) or microwave reactor vial.
-
Atmosphere: Strictly anhydrous (Argon/Nitrogen). Moisture kills this reaction by hydrating F-, rendering it non-nucleophilic.
Reagents & Materials
| Component | Equivalents | Role | Notes |
| 2-Chlorobenzothiazole | 1.0 equiv | Substrate | Commercial or synthesized via Sandmeyer. |
| Potassium Fluoride (KF) | 3.0 - 5.0 equiv | Fluorine Source | Must be spray-dried or activated by drying at 150°C under vacuum for 4h. |
| 18-Crown-6 | 0.2 - 1.0 equiv | Phase Transfer Catalyst | Solubilizes K+ in organic media, creating "naked" fluoride. |
| Sulfolane or DMSO | Solvent (0.5 M) | Solvent | High dielectric constant is required. Sulfolane is preferred for thermal stability. |
Step-by-Step Procedure
-
Drying (Critical): Flame-dry the reaction vial and stir bar. Cool under argon.
-
Activation: Add KF (spray-dried) and 18-crown-6 to the vial inside a glovebox or under a rapid stream of argon.
-
Solvation: Add anhydrous Sulfolane (or DMSO). Stir at room temperature for 15 minutes to allow partial complexation of K+ by the crown ether.
-
Addition: Add 2-chlorobenzothiazole via syringe.
-
Reaction: Seal the vessel. Heat to 140°C - 160°C for 12–24 hours.
-
Note: Microwave irradiation (180°C, 30-60 mins) often improves yields and reduces degradation.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Et₂O (Diethyl Ether) or EtOAc.
-
Wash 3x with water (to remove Sulfolane/DMSO and salts).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc). 2-Fluorobenzothiazole is volatile; avoid high vacuum for extended periods.
Validation Check:
-
¹⁹F NMR: Look for a singlet around -65 to -75 ppm .
-
MS: M+1 peak at 154.
Protocol B: Silver-Catalyzed Decarboxylative Fluorination
Best for: Installing fluorine on an alkyl side chain (sp³ C-F bond formation). Mechanism: Radical oxidative decarboxylation (Ag(I) → Ag(II)).
Experimental Setup
-
Reaction Vessel: Standard round-bottom flask or foil-wrapped vial (light exclusion is often recommended but not strictly necessary for Ag-catalysis).
-
Solvent System: Acetone/Water (biphasic system is crucial for solubilizing the silver salt and Selectfluor).
Reagents & Materials
| Component | Equivalents | Role | Notes |
| Benzothiazole-alkanoic acid | 1.0 equiv | Substrate | Carboxylic acid is the radical precursor. |
| Selectfluor | 2.0 - 3.0 equiv | Fluorinating Agent & Oxidant | Oxidizes Ag(I) to Ag(II). |
| AgNO₃ | 0.2 equiv (20 mol%) | Catalyst | Mediates the decarboxylation. |
| Acetone/Water (1:1) | Solvent (0.1 M) | Solvent | Water is essential for the mechanism. |
Mechanistic Workflow
Figure 2: Catalytic cycle for silver-mediated decarboxylative fluorination.
Step-by-Step Procedure
-
Preparation: In a flask, combine the benzothiazole-carboxylic acid (1.0 equiv) and Selectfluor (2.0 equiv).
-
Catalyst Addition: Add AgNO₃ (0.2 equiv).
-
Solvent: Add Acetone/Water (1:1 v/v).
-
Reaction: Stir vigorously at 50°C - 65°C for 4–12 hours.
-
Observation: Evolution of CO₂ gas bubbles indicates the reaction is proceeding.
-
-
Workup:
-
Remove acetone under reduced pressure.
-
Extract the aqueous residue with Dichloromethane (DCM).
-
The benzothiazole ring is basic; ensure the aqueous layer is not too acidic, or the product will remain in the water. Neutralize with sat. NaHCO₃ if necessary.
-
-
Purification: Silica gel chromatography.
Protocol C: Direct C-H Fluorination (Benzene Ring)
Best for: Late-stage functionalization of the C4-C7 positions. Note: This method is regioselective for the most electron-rich position. If the benzothiazole is unsubstituted, yields may be low due to the electron-deficient nature of the heterocycle.
Experimental Setup
-
Solvent: Acetonitrile (MeCN) or MeCN/MeOH.
-
Temperature: Reflux (80°C).
Procedure
-
Dissolve benzothiazole derivative (1.0 equiv) in MeCN.
-
Add Selectfluor (1.2 - 1.5 equiv).
-
Heat to 80°C for 12 hours.
-
Monitoring: Check LC-MS for mono-fluorinated mass (+18 amu).
-
Optimization: If conversion is poor, add a radical initiator (e.g., K₂S₂O₈) to switch to a radical mechanism, or use NFSI in the presence of a Pd(II) catalyst for directed C-H activation if a directing group is present.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Wet reagents. | Re-dry KF and 18-crown-6. Use a fresh bottle of anhydrous solvent. |
| Ring Opening (Protocol A) | Temperature too high / Hydrolysis. | Ensure inert atmosphere. Lower temp to 120°C and extend time. |
| No Reaction (Protocol B) | Inefficient radical generation. | Add more AgNO₃ (up to 30 mol%). Ensure temperature is >50°C. |
| Black Precipitate (Protocol B) | Silver oxide formation. | Keep reaction slightly acidic or ensure vigorous stirring. |
Safety Warning:
-
Selectfluor: Strong oxidant.[5] Do not mix with strong reducing agents.
-
HF Generation: Accidental hydrolysis of fluorinating agents can generate HF. Have calcium gluconate gel available.
-
Pressure: Protocol A involves heating solvents above boiling points in sealed vessels. Use appropriate blast shielding.
References
-
Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent. Journal of Fluorine Chemistry. Link
-
Silver-Catalyzed Decarboxylation: Li, C., et al. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society. Link
-
Nucleophilic Fluorination (SNAr): Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society. Link
- Benzothiazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
Sources
Troubleshooting & Optimization
Technical Support Case: Optimizing 3-Fluoro-1,2-Benzothiazole Synthesis
Case ID: #F-BZT-OPT-001 Status: Open Priority: High (Process Chemistry/R&D) Agent: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Lactam Trap"
You are likely experiencing low yields not because the reaction fails to occur, but because the product, 3-fluoro-1,2-benzothiazole , is kinetically unstable in the presence of moisture or nucleophiles.
Unlike standard aryl fluorides, the 3-position of the 1,2-benzothiazole ring is an imidoyl fluoride analog (–C(F)=N–). This bond is highly activated for Nucleophilic Aromatic Substitution (SNAr). Consequently, the formed product is a better electrophile than the starting material (3-chloro-1,2-benzothiazole).
If your reaction mixture contains even trace water (ppm levels) or unreacted nucleophiles, the 3-fluoro product will rapidly hydrolyze to the thermodynamically stable benzo[d]isothiazol-3(2H)-one (Lactam) , destroying your yield.
Reaction Pathway & Failure Modes
The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while completely suppressing Path B and Path C .
Figure 1: The synthesis involves a delicate balance. The target product (Green) is more susceptible to hydrolysis (Red Path B) than the starting material.
Optimized Protocol: The Anhydrous Halex Route
The Halogen Exchange (Halex) reaction is preferred over Balz-Schiemann for scale and safety, provided moisture is rigorously excluded.
Reagents & Materials
| Component | Specification | Criticality |
| Substrate | 3-chloro-1,2-benzothiazole | Purity >98% (Remove any hydrolyzed lactam impurity). |
| Fluoride Source | Spray-Dried Potassium Fluoride (KF) | CRITICAL. Standard calcined KF has too little surface area. Spray-dried KF is required. |
| Solvent | Sulfolane (Tetramethylene sulfone) | Must be distilled and stored over 4Å molecular sieves. Water content <50 ppm. |
| Catalyst | Tetraphenylphosphonium Bromide (Ph₄PBr) | Phase Transfer Catalyst (PTC) to solubilize F⁻. Use 5 mol%. |
| Scavenger | 1,3-Bis(trimethylsilyl)urea (BSU) | Optional: Scavenges in-situ water/HF. |
Step-by-Step Procedure
-
Drying (The "Make or Break" Step):
-
Place Spray-Dried KF (2.0 equiv) and Ph₄PBr (0.05 equiv) in the reaction vessel.
-
Process: Dry under high vacuum (0.1 mbar) at 150°C for 4 hours before adding solvent. This removes the water lattice bound to KF.
-
-
Reaction Assembly:
-
Cool the vessel to room temperature under Argon.
-
Add anhydrous Sulfolane (concentration 0.5 M relative to substrate).
-
Add 3-chloro-1,2-benzothiazole (1.0 equiv).
-
-
The Heating Ramp:
-
Heat to 140°C .
-
Monitoring: Do not use LC-MS with aqueous mobile phases for monitoring, as the product may hydrolyze on the column/injector. Use GC-FID or 19F-NMR (in anhydrous DMSO-d6).
-
Target: Stop reaction at ~90-95% conversion. Pushing to 100% often increases decomposition of the product.
-
-
Workup (Non-Aqueous):
-
Do not quench with water.
-
Distill the product directly from the reaction mixture under reduced pressure (Kugelrohr or fractional distillation).
-
Alternative: Dilute with anhydrous diethyl ether, filter off salts (KCl/KF), and concentrate.
-
Troubleshooting Guide
Use this decision tree to diagnose your specific yield issue.
Figure 2: Diagnostic flow for yield optimization.
Frequently Asked Questions (FAQs)
Q1: Can I use TBAF (Tetrabutylammonium Fluoride) instead of KF? A: Generally, no . Commercial TBAF contains water (TBAF·3H₂O) or is supplied in THF (which boils too low). Even "anhydrous" TBAF is extremely hygroscopic and often causes immediate hydrolysis of the 3-fluoro product to the lactam. If you must use TBAF, use TBAF(t-BuOH)₄ complex, which is less basic and more anhydrous.
Q2: Why is my product turning into a solid white precipitate in the NMR tube? A: You are seeing the hydrolysis in real-time. Chloroform-d (CDCl₃) often contains traces of HCl and water. The acid catalyzes the hydrolysis of the imidoyl fluoride bond.
-
Fix: Filter your NMR solvent through basic alumina before use, or use anhydrous DMSO-d6 from a fresh ampoule.
Q3: How do I separate the 3-Cl starting material from the 3-F product? They co-elute on TLC. A: This is a classic problem. The polarities are nearly identical.
-
Method A (Distillation): The 3-F compound usually has a lower boiling point than the 3-Cl.
-
Method B (Chemical Purification): If you have 90% conversion, add a small amount of a "soft" nucleophile (like thiophenol) that might selectively react with the remaining highly electrophilic 3-Cl (or 3-F, this is risky).
-
Recommendation: Optimize the reaction to >95% conversion so separation is unnecessary, even if you lose 10% yield to decomposition. Pure product is worth the yield loss.
Q4: Is the Balz-Schiemann reaction (from 3-amino) better? A: It avoids the chloride-separation issue but introduces safety risks (diazonium salts). The 3-diazonium-1,2-benzothiazole tetrafluoroborate salt is relatively stable but can explode if dried completely. If you choose this route, perform the thermal decomposition in heptane or toluene to control the exotherm.
References & Authority
-
Halex Reaction Fundamentals:
-
Mechanism & Solvents: Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid." J. Am. Chem. Soc.[1]1951 , 73, 145. (Foundational text on KF/Polar Solvents).
-
Spray-Dried KF: Adams, D. J., et al. "Alkali metal fluorides for nucleophilic aromatic substitution." Chem. Soc. Rev.1999 , 28, 225. Link
-
-
Benzo[d]isothiazole Chemistry:
-
Lactam Formation: Vicini, P., et al. "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." Eur. J. Med.[2] Chem.2006 , 41, 624. (Discusses the stability and hydrolysis of the isothiazole core). Link
-
Nucleophilic Susceptibility:[3] The C3 position of 1,2-benzothiazole is well-documented as highly electrophilic due to the N-S bond withdrawing electron density. See: Comprehensive Heterocyclic Chemistry II, Vol 3, "Isothiazoles".
-
-
Advanced Fluorination Techniques:
Disclaimer: This guide is for research purposes only. 3-fluoro-1,2-benzothiazole is a potent chemical intermediate. Always review the Safety Data Sheet (SDS) and conduct a full Risk Assessment before proceeding.
Sources
Technical Support Center: Purification of 3-Fluoro-1,2-benzothiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of 3-fluoro-1,2-benzothiazole and its derivatives. The unique electronic properties imparted by the fluorine atom at the 3-position can introduce specific stability and reactivity challenges not always seen with other benzothiazole isomers. This document provides in-depth troubleshooting, detailed protocols, and the underlying chemical principles to empower you to achieve your desired purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of 3-fluoro-1,2-benzothiazole.
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile of your crude 3-fluoro-1,2-benzothiazole is intrinsically linked to its synthetic route. Most syntheses of benzothiazoles involve the cyclization of a substituted 2-aminothiophenol or a related precursor.[1][2] Consequently, the common impurities arise from incomplete reactions, side reactions, or degradation.
Table 1: Common Impurities in 3-Fluoro-1,2-benzothiazole Synthesis
| Impurity Type | Probable Source | Impact on Purification & Analysis |
|---|---|---|
| Unreacted Starting Materials | Incomplete reaction conversion. | Can co-crystallize with the product; may have similar polarity, complicating chromatography. |
| Disulfide Byproducts | Aerobic oxidation of thiol-containing starting materials (e.g., 2-aminothiophenol).[3] | Often less polar than the desired product; can sometimes be removed by precipitation or specific washes. |
| Incompletely Cyclized Intermediates | Suboptimal reaction conditions (temperature, catalyst, time) preventing full ring closure.[3] | Polarity can vary widely; may be reactive and degrade further during purification. |
| Positional Isomers | Lack of regioselectivity in the fluorination or cyclization steps. | Extremely difficult to separate due to very similar physical properties. May require specialized chromatography (e.g., chiral or SFC) or derivatization. |
| Hydrolysis/Degradation Products | Exposure to acidic or basic conditions, particularly during aqueous workup or on acidic stationary phases like silica gel.[3] | Often more polar; can cause streaking on TLC and in column chromatography. |
Q2: My crude product is an oil and refuses to crystallize. What are my options?
This is a frequent challenge, often caused by residual solvent or the presence of impurities that inhibit lattice formation.
Initial Steps:
-
Ensure Dryness: First, ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Residual solvents are a primary cause of oiling out.
-
Assess Purity: Run a quick purity check via Thin-Layer Chromatography (TLC) or crude ¹H NMR. If multiple major spots/impurities are present, direct crystallization is unlikely to succeed. A pre-purification by column chromatography may be necessary.
If the product is reasonably pure but still oily:
-
Solvent Screening: Attempt recrystallization from a wide range of solvents. A systematic approach using a solvent miscibility table is recommended. Start by dissolving the oil in a small amount of a good solvent (e.g., DCM, Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexanes, Pentane) until persistent turbidity is observed.
-
Seeding: If you have a small amount of pure solid from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Derivative Formation: In some cases, it may be easier to convert the oily product into a solid salt or other derivative, purify it by recrystallization, and then regenerate the pure compound.[3]
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System (Good:Poor) | Polarity | Notes |
|---|---|---|
| Methanol or Ethanol / Water | Polar Protic | Effective for compounds with hydrogen bond donors/acceptors.[4][5] |
| Dichloromethane / Hexanes | Nonpolar-Polar Aprotic | A versatile system for a wide range of polarities. |
| Ethyl Acetate / Heptane | Polar Aprotic / Nonpolar | Another excellent, common choice for moderately polar compounds. |
| Toluene / Hexanes | Aromatic / Nonpolar | Useful for less polar compounds or to induce crystallization of aromatic systems through π-stacking. |
Q3: I'm observing significant product degradation during silica gel column chromatography. What is happening and what are my alternatives?
This is a critical issue, especially for sensitive heterocyclic systems. Standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the degradation of certain functional groups.[3] The 3-fluoro substituent on the 1,2-benzothiazole ring may be particularly susceptible to hydrolysis or rearrangement on acidic surfaces.
Troubleshooting & Alternatives:
-
Deactivate Silica Gel: Before running the column, flush it with your eluent system containing 0.5-1% triethylamine or ammonia. This neutralizes the acidic sites on the silica surface.
-
Switch Stationary Phase: If deactivation is insufficient, change the stationary phase entirely.
Table 3: Comparison of Alternative Chromatographic Stationary Phases
| Stationary Phase | pH | Best For | Cautions |
|---|---|---|---|
| Neutral Alumina | ~7.0 | Acid-sensitive compounds; good alternative to silica.[3] | Can have very strong interactions; elution may require more polar solvents. |
| Basic Alumina | ~10.0 | Compounds that are stable under basic conditions. | Not suitable for base-labile compounds. |
| Reverse-Phase C18 Silica | Neutral | A broad range of compounds; separates based on hydrophobicity. | Requires different solvent systems (e.g., Acetonitrile/Water, Methanol/Water).[6] |
| Flash Chromatography (e.g., Celite) | Neutral | For removing baseline/highly polar impurities when the product is non-polar. | Low-resolution separation. |
The following workflow can guide your decision-making process when encountering issues with column chromatography.
Caption: Troubleshooting workflow for chromatography issues.
Q4: How can I definitively assess the purity of my final product? A single peak in my HPLC-UV is not convincing enough.
You are right to be cautious. A single chromatographic peak does not guarantee purity, as an impurity can co-elute under the main peak.[7] For robust purity assessment, especially in a drug development context, orthogonal analytical methods are required. An orthogonal method is one that separates compounds based on a different chemical or physical principle.
Recommended Purity Assessment Workflow:
-
Primary Assay (Chromatographic): Use a high-resolution method like UPLC or HPLC.
-
Peak Purity Verification: Employ a detector that provides more information than a simple UV detector.
-
Orthogonal Confirmation: Use a non-chromatographic technique or a technique with a different separation mechanism to confirm the purity value.
Caption: A robust workflow for final product purity assessment.
Experimental Protocols
Protocol 1: HPLC with Photodiode Array (PDA) for Peak Purity Analysis
This protocol describes how to use a PDA detector to check for the presence of co-eluting impurities. The principle is that a pure compound should have an identical UV-Vis spectrum across its entire elution profile.[7]
Methodology:
-
Method Development: Develop an HPLC method that gives a sharp, symmetrical peak for your 3-fluoro-1,2-benzothiazole. A good starting point could be a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.[6]
-
Sample Preparation: Prepare a sample of your purified compound at a concentration that gives a detector response in the linear range (typically ~1 mg/mL).
-
Spectral Acquisition: Configure the PDA detector to collect full UV spectra (e.g., from 210-400 nm) throughout the entire run.
-
Analysis:
-
Inject the sample.
-
Using your chromatography data system (CDS) software, select the peak for 3-fluoro-1,2-benzothiazole.
-
The software will automatically extract spectra from multiple points across the peak (e.g., the leading edge, apex, and trailing edge).
-
The software overlays these spectra and calculates a "purity angle" or similar metric, which it compares to a "purity threshold" calculated from the noise.
-
-
Interpretation:
-
Pure Peak: If the purity angle is less than the purity threshold, and the spectral overlays are identical, the peak is considered spectrally pure.
-
Impure Peak: If the purity angle exceeds the threshold, it indicates the presence of a co-eluting impurity with a different UV spectrum. Manual inspection of the spectral overlays will often show a mismatch, particularly at the peak's leading or trailing edges.
-
Protocol 2: General Procedure for Recrystallization
This is a fundamental technique for purifying solid compounds.
Methodology:
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated (see Table 2). Test this on a small scale in test tubes first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purity should then be confirmed by an appropriate analytical method (e.g., HPLC, NMR, melting point).
References
- BenchChem. (2025).
-
Gurupadayya, B.M., Gopal, M., Padmashali, B., & Vaidya, V.P. (2005). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF FLUORO BENZOTHIAZOLES. Indian Journal of Heterocyclic Chemistry, 15, 169-172. [Link]
- Du, M., et al. (2007). Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents.
-
PubChem. (2025). 6-Fluoro-1,2-benzothiazol-3(2H)-one. National Center for Biotechnology Information. [Link]
- Smolecule Technical Support Team. (2026). purity assessment methods for research chemicals. Smolecule.
-
Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1209-1214. [Link]
-
Jover, E., Matamoros, V., & Bayona, J.M. (2009). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Journal of Chromatography A, 1216(18), 4013-9. [Link]
-
Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Reactions, 1(1), 38-55. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of benzothiazoles. [Link]
-
Wikipedia. (2023). Benzothiazole. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents - Google Patents [patents.google.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-1,2-Benzothiazole
Executive Summary
3-Fluoro-1,2-benzothiazole (3-fluorobenzo[d]isothiazole) is a high-reactivity electrophile used primarily to introduce the benzoisothiazole scaffold into pharmaceutical targets (e.g., atypical antipsychotics).[1] While the 3-chloro analog is more stable, the 3-fluoro variant offers significantly faster kinetics in SNAr reactions with sterically hindered or weak nucleophiles.
However, this increased reactivity comes with a cost: hydrolytic instability . This guide addresses the three most common user challenges:
-
Synthesis: Incomplete conversion during Halex fluorination.
-
Usage: Hydrolysis competition during downstream coupling.
-
Purification: Decomposition on silica gel.
Module 1: Synthesis (The Halex Reaction)[1][2][3]
Context: Users typically synthesize 3-fluoro-1,2-benzothiazole from 3-chloro-1,2-benzothiazole via Halogen Exchange (Halex) using Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1]
Troubleshooting Guide
Q: Why is my conversion from 3-Cl to 3-F stalling at ~50% despite high temperatures (150°C+)?
A: This is likely due to the "KF Caking Effect" or insufficient phase transfer.
-
The Mechanism: The reaction surface of solid KF becomes coated with KCl byproduct, passivating the fluoride source.
-
The Fix:
-
Switch to Spray-Dried KF: Standard anhydrous KF has a low surface area. Spray-dried KF (sd-KF) is critical for this heterogeneous reaction.[1]
-
Add a Phase Transfer Catalyst (PTC): Add 18-crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB) .[1] This shuttles free fluoride into the organic phase.
-
Solvent Choice: Ensure you are using Sulfolane or NMP . Avoid DMF if possible, as it can decompose at the high temperatures (>160°C) required for difficult Halex substrates, leading to dimethylamine impurities that react with your product.
-
Q: I see a new impurity forming that matches the mass of the starting material +16. What is it?
A: This is likely 1,2-benzisothiazol-3(2H)-one (the hydrolysis product) or its oxidized S-oxide variants if air is present.[1]
-
Root Cause: Moisture ingress. The C-F bond in this scaffold is extremely labile to water, especially at high temperatures.
-
The Fix:
-
Dry all solvents over 3Å molecular sieves for 24 hours.
-
Azeotropically dry the KF/Solvent mixture (using toluene) before adding the substrate.
-
Optimized Protocol: Halex Synthesis
| Parameter | Recommendation | Rationale |
| Precursor | 3-Chloro-1,2-benzothiazole | Standard electrophile.[1] |
| Fluoride Source | Spray-dried KF (2.5 equiv) | High surface area prevents passivation.[1] |
| Catalyst | 18-Crown-6 (5 mol%) | Solubilizes F- in organic phase.[1] |
| Solvent | Sulfolane (anhydrous) | High boiling point, stable, good solubility for KF. |
| Temp/Time | 170°C for 4–6 hours | Balance between kinetics and thermal decomposition. |
Module 2: Downstream Usage (SNAr Coupling)
Context: Using 3-fluoro-1,2-benzothiazole to alkylate amines (e.g., piperazines) or thiols.[1]
Troubleshooting Guide
Q: I am attempting an SNAr reaction with a secondary amine, but I am isolating large amounts of "Saccharin-like" solid (Benzisothiazolone).
A: You are observing competitive hydrolysis . The 3-fluoro intermediates are so electrophilic that trace water competes effectively with your amine nucleophile.[1]
-
The Fix:
-
Base Selection: Switch from hydroxide or carbonate bases (which generate water/hydroxide) to non-nucleophilic organic bases like DIPEA (Hünig's base) or Cs2CO3 (strictly anhydrous).[1]
-
Temperature: Lower the reaction temperature. Unlike the 3-chloro analog (which requires heat), the 3-fluoro analog often reacts at 0°C to Room Temperature .[1] Heating promotes hydrolysis.
-
Q: The reaction works, but the yield is low due to homocoupling or tarring.
A: This suggests the reaction mixture is too concentrated or the stoichiometry is off.
-
The Fix:
-
Dilute the reaction to 0.1 M.
-
Add the 3-fluoro-1,2-benzothiazole slowly to the amine solution (inverse addition) to prevent local excesses that lead to side reactions.[1]
-
Module 3: Visualization of Pathways
The following diagram illustrates the critical divergence between successful synthesis/coupling and the failure mode (hydrolysis).
Figure 1: Reaction pathway logic showing the critical divergence between productive SNAr coupling and destructive hydrolysis.[1]
Module 4: Purification & Stability
Q: My product decomposes on the silica column.
A: 3-Fluoro-1,2-benzothiazole is acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6-6.5), which can catalyze hydrolysis or decomposition.[1]
-
Protocol: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes the acid sites. Alternatively, use neutral alumina .
Q: How should I store the isolated 3-fluoro compound?
A: Do not store it for long periods if possible.
-
Best Practice: Use immediately (telescoped process).
-
Storage: If storage is necessary, store under Argon at -20°C. Even at 4°C, it will slowly hydrolyze if the septum is punctured.
References
-
Halex Reaction Fundamentals
-
Benzothiazole/Benzisothiazole Chemistry
-
Stability & Oxidation
-
Hydrolysis Risks: "Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor." ResearchGate / PMC. (Highlighting the reversion to the 'one' form).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 10. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Spectroscopic Analysis of 3-Fluoro-1,2-Benzothiazole
Introduction: The "Deceptive" Heterocycle
Welcome to the technical support hub for 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzo[d]isothiazole). As researchers, we often treat fluorinated heterocycles as standard aromatic systems, but this specific scaffold presents unique challenges. The 3-position fluorine is activated by the adjacent nitrogen (
This guide addresses the three most common "pain points" reported by our users: anomalous NMR splitting patterns, unexpected degradation in protic solvents, and mass spectrometry ionization failures.
Module 1: NMR Anomalies & Interpretation
Q1: My NMR spectrum shows a doublet for the aromatic proton at ~7.9 ppm, but there are no adjacent protons. Is my assignment wrong?
Diagnosis: You are likely observing Through-Space Coupling (Through-Space J-Coupling) .
Technical Explanation:
In 3-fluoro-1,2-benzothiazole, the fluorine atom at position 3 and the proton at position 4 (on the benzene ring) are in a peri-relationship. Although they are separated by 5 bonds, they are spatially proximate (Van der Waals contact). The lone pairs of the fluorine atom interact with the H4 orbital, leading to a significant coupling constant (
-
Symptom: The H4 proton (typically the most downfield doublet due to the deshielding effect of the aromatic ring current and the heteroatom) appears as a doublet of doublets (dd) or a broadened doublet.
-
Verification: Run a
-decoupled NMR. If the splitting collapses to a clean doublet (coupling only to H5), the extra splitting is due to the fluorine.
Q2: I cannot find the C3 carbon signal in my NMR. Where is it?
Diagnosis: The signal is likely split into a doublet and lost in the baseline noise due to C-F coupling intensity dilution .
Technical Explanation:
The carbon directly attached to the fluorine (C3) experiences a massive scalar coupling (
Protocol for Detection:
-
Increase Scans: Minimum 1024 scans.
-
Parameter Adjustment: Set the relaxation delay (
) to 2–3 seconds to allow full relaxation of quaternary carbons. -
Look for the Split: Search for two small peaks centered around 155–165 ppm .
Table 1: Expected NMR Parameters for 3-Fluoro-1,2-benzothiazole
| Nucleus | Position | Shift ( | Multiplicity | Coupling Constant ( | Note |
| F-3 | -60 to -80 ppm | Singlet (broad) | -- | Chemical shift is highly solvent-dependent. | |
| C-3 | 155-165 ppm | Doublet | Direct attachment. | ||
| C-3a | 120-130 ppm | Doublet | Bridgehead carbon (Geminal). | ||
| H-4 | 7.8-8.0 ppm | dd | Peri-coupling with F3. |
Module 2: Stability & Sample Preparation (Critical)
Q3: My sample was pure by TLC, but after leaving it in Methanol-d4 overnight, the NMR shows a new set of peaks and the Fluorine signal is gone. What happened?
Diagnosis: You have triggered a Nucleophilic Aromatic Substitution (
The Mechanism:
The 1,2-benzothiazole ring system is electron-deficient. The
-
Reaction: 3-fluoro-1,2-benzothiazole +
3-methoxy-1,2-benzothiazole + . -
Result: The
signal disappears (or becomes free fluoride ion at -120 ppm), and a new methoxy singlet appears in the NMR (~4.0 ppm).
Corrective Action:
-
IMMEDIATE STOP: Do NOT use nucleophilic solvents (Methanol, Ethanol, Water).
-
Recommended Solvents:
, Acetone- , or DMSO- (ensure DMSO is strictly dry/anhydrous). -
Storage: Store the solid compound at -20°C under inert atmosphere (Argon/Nitrogen).
Module 3: Troubleshooting Workflow (Visualization)
The following diagram outlines the logical decision tree for diagnosing spectral inconsistencies.
Figure 1: Decision tree for diagnosing spectral anomalies in 3-fluoro-1,2-benzothiazole analysis.
Module 4: Mass Spectrometry (MS) FAQ
Q4: I see a strong peak at M+17 in my LC-MS. Is this an impurity?
Diagnosis: This is likely the Hydrolysis Product (Benzisothiazol-3(2H)-one).
Technical Explanation:
-
Parent Mass: 3-fluoro-1,2-benzothiazole (
) MW 153. -
Hydrolysis: Reaction with trace water in the LC mobile phase converts the -F to -OH.
-
Tautomerization: The 3-hydroxy tautomer rapidly rearranges to the more stable amide form, 1,2-benzothiazol-3(2H)-one (MW 151).
-
Observation: If you see mass 151 (or 152 M+H), your compound has hydrolyzed on the column or in the source.
-
Solution: Use a non-aqueous mobile phase (Normal Phase LC) or minimize residence time in aqueous buffers. Ensure pH is neutral (acid/base catalyzes hydrolysis).
References
-
PubChem. 6-Fluoro-1,2-benzothiazol-3(2H)-one | C7H4FNOS.[1] National Library of Medicine. Available at: [Link]
-
Beilstein Journals. Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines. (Discusses benzothiazole reactivity and nucleophilic susceptibility). Available at: [Link]
-
University of Colorado Boulder. 19F NMR Reference Standards and Shifts. Available at: [Link]
Sources
Technical Support Center: 3-Fluoro-1,2-Benzothiazole Scaffolds
The following technical support guide addresses the specific stability and reactivity profiles of 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzo[d]isothiazole ) and its derivatives.
Status: Active Scope: Chemical Stability, Storage, Biological Assay Interference Audience: Medicinal Chemists, Structural Biologists, Compound Management
Core Chemical Profile: The "Electrophilic Trap"
Before troubleshooting, it is critical to understand why this scaffold is unstable. The 3-fluoro-1,2-benzothiazole moiety is not merely a passive structural element; it is a reactive electrophile .
-
The Activation: The nitrogen atom at position 2 (part of the C=N bond) is highly electronegative, pulling electron density from Carbon-3.
-
The Leaving Group: Fluorine is highly electronegative.[1] In
(Nucleophilic Aromatic Substitution) reactions on heterocycles, fluoride is often a better leaving group than chloride because the highly polarized C-F bond stabilizes the anionic transition state (Meisenheimer complex). -
The Consequence: The C-3 position is primed for attack by nucleophiles (Water, Hydroxide, Amines, Thiols).
Troubleshooting Guide (Q&A Format)
Category A: Storage & Chemical Handling[2]
Q1: My compound was a white powder, but after one week in solution (DMSO/Water), it has precipitated or changed color. What happened? Diagnosis: Hydrolytic Degradation. You are likely observing the conversion of your fluorinated compound into 1,2-benzisothiazol-3(2H)-one (or its tautomer, 3-hydroxy-1,2-benzisothiazole).
-
Mechanism: Water attacks the C-3 position, displacing the fluoride ion. The resulting intermediate tautomerizes to the stable amide (lactam) form, which is often less soluble in organic/aqueous mixtures than the parent compound.
-
Verification: Check your LC-MS. You will see a mass shift of -2 Da (loss of F [19], gain of OH [17]) or +16 Da (if observing the ketone form vs the parent H-species, though the F displacement is the key). In 19F-NMR, the sharp aryl-fluorine signal (typically ~ -60 to -120 ppm depending on substitution) will disappear, replaced by free fluoride ion (~ -119 ppm in aqueous media).
-
Corrective Action:
-
Store stock solutions in 100% anhydrous DMSO .
-
Avoid "freeze-thaw" cycles in humid environments; DMSO is hygroscopic and will pull atmospheric water in, triggering hydrolysis.
-
Q2: I see unexpected peaks in my LC-MS corresponding to [M+31] or [M+15]. Diagnosis: Solvolysis (Alcoholysis).
-
Cause: If you used Methanol (MeOH) or Ethanol (EtOH) as a solvent or carrier, the solvent acted as a nucleophile.
-
[M+31] = Displacement of F by OMe (Methoxylation).
-
[M+15] = Net change from F (19) to OMe (31) is +12, but if you are looking at M+H, the shift is distinct.
-
Correction: The mass shift for F
OMe is amu. The mass shift for F OEt is amu.
-
-
Corrective Action: Switch to aprotic solvents like Acetonitrile (ACN) or DMSO for all dilutions. Never dissolve 3-fluoro-1,2-benzothiazoles in protic solvents (alcohols) for storage.
Category B: Biological Assay Interference
Q3: My IC50 values shift significantly over time (e.g., 30 min vs. 4 hours), and the compound shows activity against unrelated targets. Diagnosis: Covalent Protein Modification (PAINS-like behavior). Context: This is the most critical issue for drug development. The 3-fluoro-1,2-benzothiazole core is a "covalent warhead" in disguise.
-
Mechanism: Cysteine residues (thiols) on proteins are soft nucleophiles that rapidly attack the C-3 position, displacing fluorine. This results in irreversible covalent labeling of the protein.
-
Interference: This activity is often non-specific.[1][2][3] You are likely inhibiting your enzyme not by binding to the active site pocket, but by chemically reacting with surface cysteines.
-
Corrective Action:
-
Perform a "Jump Dilution" assay: Incubate enzyme + inhibitor, then dilute 100-fold. If activity does not recover, the inhibition is covalent/irreversible.
-
Add Scavengers: Run the assay in the presence of high DTT or Glutathione (GSH). If the potency drops (IC50 increases), the thiols in the buffer are consuming your compound before it reaches the target.
-
Q4: The compound degrades rapidly in my assay buffer (pH 7.4). Diagnosis: Thiolysis or Ring Opening.
-
Mechanism: If your buffer contains DTT, BME, or Glutathione, these reagents will destroy the compound.
-
Pathway A: Displacement of Fluorine (
). -
Pathway B: Nucleophilic attack at the Sulfur atom (S-1), leading to N-S bond cleavage and ring opening (forming 2-cyanophenyl disulfides or similar byproducts).
-
-
Corrective Action: Remove reducing agents (DTT/BME) from the buffer if the protein stability allows. If reducing agents are required, use TCEP (Tris(2-carboxyethyl)phosphine), which is less nucleophilic than DTT, although it does not prevent hydrolysis.
Visualizing the Instability Pathways
The following diagram illustrates the degradation cascades triggered by pH and nucleophiles.
Caption: Figure 1.[4][5] Degradation pathways of 3-fluoro-1,2-benzothiazole. The C-F bond is the primary site of failure, leading to hydrolysis (red), covalent protein modification (yellow), or solvolysis (grey).
Standardized Stability Protocols
To validate your specific derivative, perform this Stress Test before using the compound in expensive biological screens.
Protocol A: The "GSH Reactivity" Test (Thiol Stability)
Purpose: To determine if your compound will covalently bind to proteins or be consumed by assay buffers.
-
Preparation: Prepare a 10 mM stock of your compound in DMSO.
-
Reaction Mix:
-
Tube A: Compound (50 µM) + PBS Buffer (pH 7.4).
-
Tube B: Compound (50 µM) + PBS Buffer + 5 mM Glutathione (GSH) (mimicking cellular thiol concentration).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at T=0, T=30 min, T=4 hours.
-
Analysis: Analyze by LC-MS.
-
Fail Criteria: If Tube B shows >50% loss of parent mass or appearance of [Parent + 307 Da - 19 Da] (GSH adduct), the compound is a covalent electrophile .
-
Protocol B: pH Stability Profiling
Purpose: To determine the safe pH window for formulation/storage.
| Buffer System | pH | Stability Expectation |
| Acetate Buffer | 4.0 | High. (Protonation of N2 is minimal; OH- concentration is low). |
| PBS / HEPES | 7.4 | Moderate. (Half-life may be hours to days depending on substitution). |
| Tris / Carbonate | 9.0+ | Critical Failure. (Rapid hydrolysis to benzisothiazolinone). |
References
-
Vicarious Nucleophilic Substitution of 3-Fluoro-deriv
- Context: Discusses the high reactivity of the C-3 position in nitro-substituted benzisothiazoles, establishing the mechanism.
- Source: Makosza, M., et al. "Vicarious nucleophilic substitution of hydrogen in nitro-derivatives of 1,2-benzisothiazole." Tetrahedron, 1994.
-
Hydrolysis and Ring Opening of 1,2-Benzisothiazoles.
- Context: Detailed kinetics of how nucleophiles attack the isothiazole ring (N-S cleavage vs C-3 substitution).
- Source: B. Iddon. "Cycloaddition, Ring-Opening, and Other Novel Reactions of 1,2-Benzisothiazoles." Advances in Heterocyclic Chemistry, Vol 72, 1999.
-
PAINS and Reactive Compound Filters.
- Context: 1,2-benzisothiazol-3(2H)-one (the hydrolysis product) is a known frequent hitter in assays (PAINS).
- Source: Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010.
-
Reactivity of 3-Halobenzisothiazoles.
Sources
- 1. youtube.com [youtube.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. 1,2-Benzisothiazol-3(2H)-one 97 2634-33-5 [sigmaaldrich.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of Fluorinated 1,2-Benzothiazoles
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of fluorinated 1,2-benzothiazole derivatives. The introduction of a fluorine atom into the benzothiazole scaffold can dramatically alter the physicochemical and biological properties of a molecule, often enhancing its efficacy and metabolic stability, making these compounds highly valuable in drug discovery.[1][2][3] However, transitioning a promising laboratory-scale synthesis to a robust, safe, and efficient pilot-plant process is a complex undertaking.[4][5]
This document provides field-proven insights, detailed troubleshooting protocols, and critical safety procedures to navigate the common pitfalls encountered during scale-up. We will address issues ranging from reaction kinetics and heat transfer to impurity profiling and purification strategies, ensuring you are equipped to move your project from the bench to the batch with confidence.
Section 1: Synthesis Strategy & Core Principles
The most prevalent and adaptable method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol with a suitable electrophile, such as a carboxylic acid, acyl chloride, or aldehyde.[6][7] When scaling the synthesis of a fluorinated analogue, a common strategy is to begin with a fluorinated 2-aminothiophenol, as this often provides a more convergent and predictable route than late-stage fluorination.
The general workflow involves the initial condensation to form an intermediate, followed by an oxidative cyclization to yield the final benzothiazole ring. Understanding the causality behind each step is critical for successful scale-up.
Caption: General workflow for scaling up fluoro-benzothiazole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis of fluorinated benzothiazoles?
A1: The primary challenges are not just about using larger quantities of reagents.[4] Key issues arise from changes in physical parameters:
-
Heat Transfer: Exothermic reactions that are easily managed in a round-bottom flask can lead to dangerous thermal runaways in a large reactor due to the lower surface-area-to-volume ratio.[4][5]
-
Mass Transfer & Mixing: Inefficient stirring in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and a different impurity profile.[5]
-
Reagent Addition: The rate of addition for key reagents, easily controlled on a small scale, becomes a critical process parameter at a larger scale to control exotherms and selectivity.
-
Impurity Amplification: Minor side-products at the gram scale can become major contaminants at the kilogram scale, complicating purification significantly.[5]
Q2: Why is the purity of the 2-aminothiophenol starting material so critical?
A2: 2-Aminothiophenol and its derivatives are highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form a disulfide byproduct.[8] On a small scale, this might appear as a minor impurity. However, during a longer reaction or processing time at a larger scale, this oxidation can become a significant pathway, consuming starting material and reducing yield. Using freshly sourced, high-purity starting material or purifying it immediately before use is a crucial self-validating step for reproducibility.[8]
Q3: How does the fluorine substituent impact the reaction and purification?
A3: The presence of fluorine, a highly electronegative atom, can have several effects:
-
Reaction Kinetics: It can alter the electron density of the aromatic ring, potentially affecting the rate and conditions required for the cyclization step.[1][2]
-
Solubility: Fluorinated compounds often have different solubility profiles than their non-fluorinated counterparts, which can be advantageous for developing a selective recrystallization procedure but may require screening a new range of solvents.[2]
-
Acidity/Basicity: Fluorine's electron-withdrawing effect can change the pKa of nearby functional groups, which might influence catalyst choice or work-up conditions.
-
Analytical Characterization: The presence of fluorine is readily confirmed by 19F NMR, which is a powerful tool for characterization and purity assessment.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
| Problem Area | Question & Answer |
| Low Yield / Stalled Reaction | Q: My reaction yield dropped from 90% at 10g to 50% at 1kg. What happened? A: This is a classic scale-up issue, often related to thermal and mixing inefficiencies.[5] 1. Check for Inadequate Mixing: Is your stirrer design and speed sufficient for the larger volume to ensure homogeneity? Poor mixing can lead to localized reagent degradation. 2. Investigate Heat Transfer: Was the internal reaction temperature maintained? An uncontrolled exotherm could have degraded your starting materials or product. Conversely, if the reaction requires heating, a larger vessel takes longer to reach the target temperature, potentially stalling the reaction or promoting side reactions.[4] 3. Review Reagent Purity: Did you use a new batch of starting material for the scale-up? Verify its purity, as even small amounts of inhibitors or water can have a magnified effect at a larger scale.[8] |
| Impurity Profile Changes | Q: I'm observing a new, major impurity that I didn't see on the small scale. How do I identify and prevent it? A: New impurities often arise from reactions that are time- or temperature-dependent. 1. Identify the Impurity: Isolate the impurity and characterize it (LC-MS, NMR). A common culprit is the disulfide dimer of your 2-aminothiophenol starting material, formed by oxidation.[8] 2. Mitigation Strategy: If it's the disulfide, consider degassing your solvent and running the reaction under an inert atmosphere (nitrogen or argon). This is often a minor point in lab procedures but becomes critical at scale.[8] If it's a different byproduct, it may be due to localized overheating; in this case, slowing the addition rate of a key reagent can often solve the problem. |
| Purification & Isolation | Q: My product oiled out during work-up, and column chromatography is not viable for a 2kg batch. What should I do? A: Relying on chromatography for multi-kilogram batches is generally not a sustainable manufacturing process. The focus must shift to developing a robust crystallization. 1. Solvent Screening: Perform a systematic solvent screen for recrystallization. Test a wide range of solvents and solvent/anti-solvent combinations with a small amount of crude material. 2. Control Cooling Rate: Crashing the product out by cooling too quickly is a common cause of oiling or amorphous solid formation. Implement a controlled, slow cooling profile. 3. Consider a Salt Screen: If your final molecule has a basic nitrogen, performing a salt screen can identify a crystalline salt form with superior handling and purification properties.[9] |
| Handling & Safety | Q: My process involves a fluorinating agent. How do I adapt my safety protocols for a larger scale? A: Safety protocols must be rigorously enhanced. The potential consequences of a release or runaway are far greater. 1. Engineering Controls are Key: Do not rely solely on PPE. Work must be conducted in a walk-in fume hood or a suitably contained reactor system.[10] Ensure your scrubber system is appropriately sized for the larger quantity of potential off-gassing. 2. Emergency Preparedness: Ensure that emergency response materials, such as calcium gluconate gel for HF burns, are available in larger quantities and that all personnel are retrained on procedures for large-scale incidents.[11][12] 3. Consider Flow Chemistry: For particularly hazardous steps like direct fluorination, continuous flow chemistry is an inherently safer technology that minimizes the amount of hazardous material present at any one time.[13] |
Section 4: Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 6-fluoro-2-substituted-benzothiazole, highlighting critical scale-up considerations.
Protocol 1: Scale-Up Synthesis via Condensation
This protocol describes the condensation of 2-amino-5-fluorothiophenol with a carboxylic acid.
Table 1: Reagents and Stoichiometry
| Reagent | Molecular Wt. | Moles | Molar Eq. | Quantity |
|---|---|---|---|---|
| 2-Amino-5-fluorothiophenol | 143.18 g/mol | 7.0 mol | 1.0 | 1.0 kg |
| Aromatic Carboxylic Acid | (Varies) | 7.0 mol | 1.0 | (Varies) |
| Polyphosphoric Acid (PPA) | ~83% P₂O₅ | - | - | ~5.0 kg |
| Toluene | - | - | - | 10 L |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 20L glass-lined reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen and moisture. Maintaining an inert atmosphere is critical to prevent the oxidation of the thiophenol.[8]
-
Reagent Charge: Charge the reactor with Polyphosphoric Acid (PPA) and begin stirring. Add the 2-amino-5-fluorothiophenol (1.0 kg) and the carboxylic acid.
-
Controlled Heating: Slowly heat the reaction mixture to the target temperature (e.g., 120-140 °C). The heating rate should be controlled to prevent thermal decomposition. Monitor the internal temperature closely.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.[8] The reaction is complete when the starting materials are consumed (typically 4-12 hours).
-
Controlled Cooling & Quench: Once complete, cool the reaction mixture to ~80 °C. In a separate vessel, prepare a quench solution of ice and water. CAUTION: The quench of PPA is highly exothermic. Slowly and carefully transfer the hot reaction mixture to the stirred quench solution at a rate that keeps the quench temperature below 50 °C.
-
Product Isolation: The product will precipitate from the aqueous solution. Stir the slurry for 1-2 hours to ensure complete precipitation. Filter the solid product using a suitable filter press or centrifuge.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7) to remove residual acid. Then, wash with a non-polar solvent like hexanes to remove organic impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Section 5: Critical Safety Considerations
Working with highly reactive reagents, especially fluorinating agents, at scale demands a comprehensive approach to safety. The hierarchy of controls must be prioritized.
Caption: Hierarchy of controls for managing chemical hazards.
Q: What are the essential safety measures for handling gaseous fluorinating agents?
A: Gaseous fluorinating agents like elemental fluorine (F₂) are extremely hazardous, being both highly toxic and reactive.[10][11]
-
Containment: All work must be done in a dedicated, ventilated gas cabinet or a high-performance fume hood. Gas cylinders must be double-strapped.[10][14]
-
Material Compatibility: Use regulators, tubing, and fittings made of compatible materials like stainless steel or Monel. Avoid plastics and elastomers that are not perfluorinated, as they can be degraded or ignited.[10]
-
Leak Detection: An electronic gas monitoring system with audible and visual alarms is mandatory. Before every use, the entire system must be leak-checked with an inert gas like helium or nitrogen.[10][14]
-
Emergency Scrubber: The outlet of the reaction must be directed to a validated scrubbing system to neutralize any unreacted fluorinating agent.
Q: What is the correct first aid response for skin contact with fluorine or hydrogen fluoride (HF)?
A: Immediate and proper action is critical. Fluorine reacts with moisture on the skin to form hydrofluoric acid (HF), which causes severe, deep-tissue burns that may not be immediately painful.[11]
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 5 minutes.[11]
-
Apply Calcium Gluconate: After flushing, liberally apply 2.5% calcium gluconate gel to the affected area. The calcium ions neutralize the fluoride ions, preventing further tissue damage. Continue to massage the gel into the skin every 15 minutes.[11][12]
-
Seek Immediate Medical Attention: In all cases of exposure, seek professional medical attention immediately. Inform the medical personnel that the burn is from HF.[11][12]
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Google Books.
- Application Notes and Protocols for Handling Gessoous Fluorinating Agents - Benchchem. (n.d.).
- Kumari Priyanka Yadav, Md Azizur Rahman, Suprabha Nishad, Shubham Kumar Maurya, Mohd Anas, & Mohd Mujahid. (2023). Synthesis and biological activities of benzothiazole derivatives: A review. Intelligent Pharmacy, 1(3), 122-132.
- (PDF) Recent Advances in the Synthesis of Benzothiazoles : A Review. (n.d.). ResearchGate.
- Fluorine Safety. (n.d.).
- Fluorine - ipo. (n.d.).
- Langer, J., &‐J.‐Gewert, J. A. (2020). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 27(4), 205-216.
- Hofmann, D., & Kulesza, A. (2020). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 28(1), 24-33.
- Vivian Ifeoma Okonkwo, Md Jamir Anwar, & Pradeep Kumar. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Practical Approaches to Large-Scale Heterocyclic Synthesis. (2016, November 2). Pharmaceutical Technology.
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
- Key Factors for Successful Scale-Up in Organic Synthesis| Pure Synth. (n.d.).
- (PDF) synthesis and biological activities of fluoro benzothiazoles. (n.d.). ResearchGate.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (n.d.).
- Synthesis, Scale-Up and Synthetic Route Development | Evotec. (n.d.).
- Wang, Y., Zhu, H., & Chen, G. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1686.
- Al-Dies, A. M., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4730.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pure-synth.com [pure-synth.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Scale-Up and Synthetic Route Development | Evotec [evotec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
Technical Support Center: Enhancing the Biological Activity of 3-Fluoro-1,2-Benzothiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists working to optimize the 1,2-benzisothiazole (benzothiazole) scaffold. The targeted introduction of a fluorine atom—specifically yielding 3-fluoro-1,2-benzothiazole (3-F-BIT)—dramatically alters the electronic landscape of the isothiazole ring. This modification enhances lipophilicity, metabolic stability, and target binding affinity, making it a highly valuable precursor and pharmacophore in drug discovery.
This guide addresses the most critical troubleshooting scenarios and FAQs encountered during the synthesis and biological evaluation of this privileged scaffold.
FAQ Section 1: Structural Optimization & SAR (Why Fluorine?)
Q: How does the 3-fluoro substitution alter the physicochemical properties and biological activity of the 1,2-benzisothiazole core?
A: The 1,2-benzisothiazole scaffold is a "privileged" structure capable of binding multiple, unrelated biological targets due to its aromaticity and the presence of nitrogen-sulfur heteroatoms 1. Introducing a fluorine atom induces a strong electron-withdrawing effect across the ring system.
Causality: Fluorine's high electronegativity lowers the HOMO/LUMO energy levels of the ring, increasing metabolic stability against oxidative degradation (e.g., Cytochrome P450 metabolism). Furthermore, the small Van der Waals radius of fluorine allows it to act as a bioisostere for hydrogen or hydroxyl groups. It engages in unique, highly specific hydrogen-bond interactions within receptor binding pockets without causing steric clashes, significantly boosting cytotoxic and targeted binding activities 2. For instance, fluorinated benzisothiazole dioxides exhibit vastly superior stabilization of the HIF-2α-ARNT heterodimeric complex compared to their non-fluorinated counterparts 3.
Quantitative Data: Comparative Biological Activity
| Scaffold Substitution | Primary Biological Target | Binding Affinity / IC50 | Key Pharmacological Effect |
| Unsubstituted (1,2-Benzisothiazole) | Bacterial SDH | >50 µM | Weak antimicrobial / Disinfectant 4 |
| 3-Chloro | Dopamine D2 / 5-HT1A | 10–20 nM | Antipsychotic precursor (e.g., Ziprasidone) 5 |
| 3-Amino Derivatives | VEGFR2 / CD31 | 5–15 µM | Anti-angiogenic / Pro-apoptotic 6 |
| Fluoro-substituted | HIF-2α | <1 µM | Enhanced target stability & Erythropoietin production 3 |
Troubleshooting Section 1: Synthesis & Substitution Challenges
Q: I am experiencing low yields and side products when attempting nucleophilic aromatic substitution (SNAr) at the 3-position of 3-fluoro-1,2-benzothiazole. How can I prevent isothiazole ring scission?
A: This is a classic vulnerability of the benzisothiazole system.
Causality: The N=C-S framework is highly polarized. While the 3-fluoro substitution makes the C3 carbon highly electrophilic and primed for SNAr, the S-N bond is inherently weak. Strong nucleophiles or harsh basic conditions can attack the sulfur atom or trigger rapid ylide fragmentation, leading to ring scission and the formation of bis(2-cyanophenyl) disulfides 7, 8. To bypass this, we utilize Phase-Transfer Catalysis (PTC) to moderate the nucleophile's reactivity.
Reaction pathway divergence of 3-fluoro-1,2-benzothiazole during nucleophilic substitution.
Protocol: Controlled SNAr via Phase-Transfer Catalysis
-
Solvent Preparation: Dissolve 3-fluoro-1,2-benzothiazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add the desired nucleophile (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq) to facilitate the reaction without the need for harsh, ring-breaking bases 9.
-
Mild Neutralization: Introduce a mild inorganic base (e.g., aqueous K₂CO₃) as a separate phase to neutralize the HF byproduct dynamically.
-
Thermal Control: Stir vigorously at 0–5 °C. Strict temperature control prevents the thermodynamic S-N ring scission pathway.
-
Self-Validation Check: Analyze the crude biphasic mixture via LC-MS before workup. The absence of a mass peak corresponding to bis(2-cyanophenyl) disulfide confirms that the thermodynamic S-N ring scission pathway was successfully suppressed, validating the protocol's integrity.
FAQ Section 2: Biological Evaluation & Mechanism of Action
Q: What are the primary mechanisms of action for novel benzisothiazole derivatives in oncology models?
A: Benzisothiazole derivatives have emerged as potent anti-tumor agents through a dual mechanism of anti-angiogenesis and apoptosis.
Causality: In solid tumor models, these compounds downregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the endothelial cell marker CD31. This disruption starves the tumor of its blood supply by drastically reducing microvessel density. Concurrently, the compounds inhibit Ki67, a cellular marker for proliferation, directly halting tumor growth and triggering downstream apoptotic pathways 6.
Mechanistic pathway of 3-F-BIT derivatives driving tumor cell apoptosis via anti-angiogenesis.
Troubleshooting Section 2: In Vitro Assay Discrepancies
Q: My fluorinated benzisothiazole derivatives show sub-micromolar target affinity in cell-free enzymatic assays but exhibit poor cellular efficacy. How do I troubleshoot this?
A: The addition of fluorine and the inherent properties of the benzisothiazole core significantly increase the molecule's lipophilicity (LogP).
Causality: While high lipophilicity improves target pocket binding via hydrophobic interactions, it often causes the compound to become irreversibly trapped in the lipid bilayer of cell membranes or highly bound to assay proteins (like serum albumin), preventing it from reaching intracellular targets .
Protocol: PAMPA Optimization for Highly Lipophilic Fluorinated Scaffolds
-
Stock Preparation: Prepare a 10 mM stock of the 3-F-BIT derivative in 100% DMSO.
-
Donor Solution: Dilute to 50 µM in PBS (pH 7.4) containing 5% Bovine Serum Albumin (BSA). Rationale: BSA acts as a lipid sink, mitigating non-specific plastic binding and mimicking physiological protein binding.
-
Membrane Coating: Coat the PAMPA donor plate membrane with a 1% lecithin in dodecane lipid solution.
-
Incubation: Incubate the assembled sandwich plate for 4 hours at 37 °C.
-
Self-Validation Check (Mass Balance): Quantify donor and acceptor compartments via HPLC-UV to calculate the effective permeability (Pe). Calculate the mass balance (Donor + Acceptor + Membrane retention). A mass balance >80% validates the assay; a lower value indicates the highly lipophilic fluorinated compound is precipitating or irreversibly trapped in the lipid membrane, requiring higher BSA concentrations or the addition of solubilizers like Tween-80.
References
Sources
- 1. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 1,2-Benzisothiazole | 272-16-2 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Tunable Skeletal Editing of Benzothiazole and Benzisothiazole Via Carbene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction of 3-chloro-1,2-benzisothiazole with diethyl malonate in the presence of tetra-alkylammonium salts. Properties and X-ray crystal structure analysis of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comprehensive Comparison Guide: 3-Fluoro-1,2-Benzothiazole vs. Other Halogenated Benzothiazoles
As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated intermediate is a critical decision that dictates both the thermodynamic feasibility and the impurity profile of an Active Pharmaceutical Ingredient (API). The 1,2-benzisothiazole (BIT) scaffold is a privileged pharmacophore, most notably serving as the core structural unit in atypical antipsychotics such as ziprasidone and lurasidone.
This guide objectively compares the performance, reactivity, and application of 3-fluoro-1,2-benzothiazole against the industry-standard 3-chloro-1,2-benzothiazole and the less common 3-bromo-1,2-benzothiazole .
Mechanistic Causality: The Fluorine Anomaly in SNAr
Functionalization at the C3 position of the 1,2-benzisothiazole ring is almost exclusively achieved via Nucleophilic Aromatic Substitution (SNAr). In aliphatic nucleophilic substitution (SN1/SN2), heavier halogens like bromine and iodine are superior leaving groups due to weaker carbon-halogen bonds. However, SNAr operates under a fundamentally different mechanistic causality.
In SNAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex . The highly electronegative fluorine atom exerts a profound inductive electron-withdrawing effect (-I effect), which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C3 carbon. This makes the carbon highly electrophilic and drastically stabilizes the Meisenheimer transition state. Consequently, 3-fluoro-1,2-benzothiazole exhibits reaction kinetics orders of magnitude faster than its chlorinated or brominated counterparts.
Logical relationship between halogen electronegativity and SNAr reaction kinetics.
Quantitative Performance Comparison
While 3-chloro-1,2-benzothiazole is the heavily utilized workhorse for bulk API synthesis , transitioning to the 3-fluoro derivative offers distinct kinetic advantages that can resolve persistent process chemistry bottlenecks, such as high-temperature degradation and dimer formation.
| Property / Metric | 3-Fluoro-1,2-benzothiazole | 3-Chloro-1,2-benzothiazole | 3-Bromo-1,2-benzothiazole |
| Molecular Weight | 153.18 g/mol | 169.63 g/mol | 214.08 g/mol |
| Physical State (RT) | Colorless to pale yellow liquid | White solid (MP: 38-39°C) | Solid |
| Electronegativity (X) | 3.98 | 3.16 | 2.96 |
| Relative SNAr Rate | ~50x – 100x (Fastest) | 1x (Reference) | ~0.2x (Slowest) |
| Required SNAr Temp | 60°C – 80°C | 120°C – 150°C | >150°C |
| Impurity Profile | Low (Minimal self-condensation) | High (Prone to dimer formation) | High (Side reactions likely) |
| Industrial Role | Specialty/Challenging couplings | Primary API Intermediate | Niche Research / Cross-coupling |
Self-Validating Experimental Protocols
To objectively demonstrate the performance disparity between these halogenated intermediates, we employ self-validating experimental designs. A protocol is only as trustworthy as its internal controls; therefore, the following methodologies utilize internal standards and mass-balance calculations to ensure that the observed kinetics are an absolute reflection of chemical reactivity, independent of volumetric or analytical variances.
Protocol 1: Kinetic Profiling via RP-HPLC
This workflow quantifies the relative SNAr reaction rates of 3-halo-BITs with piperazine. By utilizing pseudo-first-order conditions (excess nucleophile) and an inert internal standard (biphenyl), the system self-validates against injection errors.
Self-validating experimental workflow for the kinetic profiling of 3-halo-BITs.
Step-by-Step Methodology:
-
Preparation: In a dry Schlenk flask under N2, dissolve the selected 3-halo-1,2-benzothiazole (1.0 mmol) and biphenyl (0.5 mmol, internal standard) in 10 mL of anhydrous toluene.
-
Initiation: Bring the solution to exactly 80°C. Inject anhydrous piperazine (5.0 mmol) to initiate the reaction. The 5-fold excess ensures pseudo-first-order kinetics.
-
Quenching: At precisely 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots. Immediately dilute each aliquot into 1.0 mL of cold acetonitrile containing 1% Trifluoroacetic acid (TFA). Causality: TFA instantly protonates the piperazine, completely halting the nucleophilic attack and freezing the kinetic state.
-
Analysis: Analyze via RP-HPLC (C18 column, 254 nm UV detection).
-
Validation: Calculate the mass balance: (Area_product + Area_reactant) / Area_IS. A constant ratio across all time points validates that no side reactions (e.g., ring-opening) are occurring. Extract the observed rate constant (
) from the slope of vs. time.
Protocol 2: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole
The synthesis of this crucial ziprasidone intermediate highlights the practical trade-offs between the fluoro and chloro derivatives. Historically, the chloro-route requires harsh conditions or specific alkylene glycol catalysts to achieve acceptable yields , which often leads to the formation of highly insoluble dimer impurities .
Using 3-Chloro-1,2-benzothiazole (Industry Standard):
-
Conditions: 120°C – 150°C in a high-boiling solvent (e.g., xylene) or neat.
-
Time: 8 to 12 hours.
-
Observation: The high thermal energy required to overcome the activation barrier of the C-Cl bond frequently induces self-condensation of the starting material, generating a dimer impurity that is notoriously difficult to purge from the final API.
Using 3-Fluoro-1,2-benzothiazole (High-Performance Alternative):
-
Conditions: 80°C in toluene.
-
Time: 1.5 to 2 hours.
-
Observation: The highly electrophilic C3 position allows the nucleophilic addition to proceed rapidly at lower temperatures. Causality: By operating at 80°C, the thermal threshold for self-condensation is avoided, resulting in a significantly cleaner crude profile (>98% purity by HPLC) and eliminating the need for complex downstream recrystallizations.
Thermodynamic & Economic Conclusion
For standard, large-scale manufacturing where infrastructure can handle high temperatures and rigorous purification trains, 3-chloro-1,2-benzothiazole remains the most economically viable starting material. However, for complex drug development pathways involving temperature-sensitive substrates, or when aiming to strictly control dimer impurities during process validation, 3-fluoro-1,2-benzothiazole is the superior SNAr electrophile. Its exceptional reactivity justifies its higher procurement cost by reducing reaction times, lowering energy inputs, and simplifying downstream purification.
References
-
PubChem , "3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190", National Center for Biotechnology Information. Available at:[Link]
- Google Patents, "Process for preparation of 3-piperazinylbenzisothiazoles (EP0835866B1)", European Patent Office.
- Google Patents, "Ziprasidone Dimer Impurity and Control Methods", Patent Literature Search.
biological activity of fluorinated vs non-fluorinated benzothiazoles
Title: Optimizing Heterocyclic Scaffolds: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiazoles
As a Senior Application Scientist, I frequently navigate the complex landscape of lead optimization in drug discovery. The benzothiazole ring is a privileged pharmacophore, but its baseline biological activity is often limited by rapid metabolism and non-specific binding. The strategic insertion of fluorine—the most electronegative element—creates a profound shift in the molecule's biological fate.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzothiazoles, detailing the mechanistic causality behind their performance differences and outlining a self-validating experimental protocol for their evaluation.
The Fluorine Effect: Causality in Molecular Design
Why does replacing a single hydrogen atom with fluorine drastically alter a benzothiazole's efficacy? The causality lies in fluorine's unique physicochemical properties:
-
Electronegativity and Bond Strength : The C–F bond is highly polarized and significantly stronger (105.4 kcal/mol) than a C–H bond (98.8 kcal/mol). This imparts exceptional metabolic stability, preventing rapid degradation by cytochrome P450 enzymes at non-target sites 1 [1].
-
Steric Mimicry : Fluorine has a small van der Waals radius (1.47 Å), allowing it to closely mimic hydrogen (1.20 Å) while drastically altering the electronic distribution of the benzothiazole core. This enables the fluorinated analog to fit perfectly into existing enzyme receptor pockets while forming stronger electrostatic interactions.
-
Lipophilicity : Fluorination increases the partition coefficient (LogP), enhancing cellular membrane permeability—a critical factor for both intracellular kinase inhibition and bacterial cell wall penetration.
Quantitative Performance Comparison
When evaluated in head-to-head assays, fluorinated benzothiazoles consistently outperform non-fluorinated derivatives in both oncology and infectious disease models.
Anticancer Efficacy and CYP1A1 Bioactivation
The most striking divergence between fluorinated and non-fluorinated benzothiazoles is observed in oncology. Non-fluorinated benzothiazoles often exhibit moderate, non-specific cytotoxicity. In contrast, 5-fluorobenzothiazoles (such as the clinical candidate 5F 203 and its prodrug Phortress) demonstrate exquisite selectivity for specific breast cancer cell lines (e.g., MCF-7).
This selectivity is driven by a targeted metabolic pathway. The fluorinated core is selectively bioactivated by the CYP1A1 enzyme, which is overexpressed in certain tumor cells. This oxidation generates a highly reactive electrophilic intermediate that forms covalent DNA adducts, leading to S-phase arrest and apoptosis 2 [2]. Non-fluorinated analogs fail to undergo this specific bioactivation efficiently.
Furthermore, introducing fluorine at the C-6 position yields IC50 values of ~0.9–1.0 μM against THP-1 leukemia cells, outperforming standard chemotherapeutics. Dual fluorination (e.g., C-5/C-6) in hybrid molecules can further push potency into the submicromolar range (IC50 = 0.23 μM).
Antimicrobial Potency
In antimicrobial screening, the increased lipophilicity of fluorinated benzothiazoles allows for superior penetration of the bacterial lipid bilayer. Systematic Structure-Activity Relationship (SAR) studies reveal that di-fluoro substituted variants offer the highest antibacterial activity against both Gram-positive and Gram-negative strains, significantly lowering Minimum Inhibitory Concentration (MIC) values compared to non-halogenated baselines 3 [4].
Table 1: Quantitative Biological Activity Comparison
| Compound Class | Target / Cell Line | IC50 / MIC | Key Mechanistic Advantage |
| Non-fluorinated Benzothiazoles | MCF-7 (Breast Cancer) | > 10 μM | Baseline target binding; lacks specific bioactivation. |
| 5-Fluorobenzothiazole (5F 203) | MCF-7 (Breast Cancer) | < 0.1 μM | CYP1A1 bioactivation to DNA-reactive electrophiles. |
| 6-Fluorobenzothiazole | THP-1 (Leukemia) | 0.9 - 1.0 μM | Enhanced target affinity and metabolic stability. |
| Dual C-5/C-6 Fluorinated Hybrids | PC-3 (Prostate Cancer) | 0.23 μM | Synergistic electronic and steric receptor fit. |
| Di-fluoro Benzothiazoles | E. coli / S. aureus | ~15.6 μg/mL | Increased lipophilicity for superior cell wall penetration. |
Mechanistic Pathway Visualization
Caption: Mechanism of CYP1A1-mediated bioactivation of fluorinated benzothiazoles.
Experimental Methodologies: A Self-Validating Protocol
To objectively compare these compounds, researchers must employ a self-validating experimental system. A single viability assay is prone to false positives due to metabolic interference. As an application scientist, I mandate an orthogonal validation approach: primary phenotypic screening followed by mechanistic confirmation.
Caption: Self-validating experimental workflow for evaluating benzothiazole derivatives.
Step-by-Step Workflow
Phase 1: Compound Preparation & Primary Screening
-
Stock Formulation : Dissolve fluorinated and non-fluorinated benzothiazoles in 100% DMSO to create 10 mM stock solutions.
-
Causality: DMSO ensures complete solubilization of highly lipophilic fluorinated compounds. Keep final assay DMSO concentration <0.1% to prevent solvent-induced cytotoxicity.
-
-
Cell Culture : Culture MCF-7 (CYP1A1+) and MDA-MB-231 (CYP1A1-) cells in DMEM supplemented with 10% FBS.
-
Causality: Using a CYP1A1-deficient line acts as an internal negative control to validate the bioactivation mechanism. If the drug is only toxic to MCF-7, the CYP1A1 pathway is confirmed.
-
-
MTT Viability Assay : Seed cells in 96-well plates. Treat with a concentration gradient (0.01 μM to 100 μM) of compounds for 72 hours. Add MTT reagent; metabolically active cells cleave MTT to formazan. Read absorbance at 570 nm to calculate the IC50.
Phase 2: Orthogonal Mechanistic Validation To prove that the cytotoxicity of the fluorinated hits is due to targeted DNA adduct formation (and not generic necrosis), we must validate the mechanism. 4. Single-Cell Gel Electrophoresis (Comet Assay) : Treat MCF-7 cells with the IC50 concentration of the fluorinated lead for 24 hours. Lyse cells, perform alkaline electrophoresis, and stain with SYBR Gold.
-
Causality: Covalent DNA adducts cause strand breaks. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet tail." The tail moment directly quantifies DNA damage, validating the CYP1A1 bioactivation hypothesis.
-
Flow Cytometry (Cell Cycle Analysis) : Fix treated cells in 70% ethanol and stain with Propidium Iodide (PI). Analyze via flow cytometry.
-
Causality: PI intercalates into DNA, allowing quantification of DNA content. Fluorinated benzothiazoles typically induce a distinct S-phase or G2/M arrest, confirming a targeted anti-proliferative mechanism rather than acute toxicity.
-
References
- Source: National Center for Biotechnology Information (PMC)
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
- Source: National Center for Biotechnology Information (PMC)
- Source: National Center for Biotechnology Information (PMC)
Sources
Publish Comparison Guide: Validation of the Anticancer Properties of 3-Fluoro-1,2-Benzothiazole
Executive Summary
Status: Emerging Pharmacophore / High-Value Scaffold Primary Indication: Solid Tumors (HepG2, MCF-7) and Leukemia (Jurkat/K562) Key Differentiator: The "Fluoro-Switch" Effect (C3-Fluorine Substitution)[1]
This guide provides a technical validation of 3-fluoro-1,2-benzothiazole (systematically 3-fluorobenzo[d]isothiazole), distinguishing it from its common 1,3-benzothiazole isomers. While often utilized as a high-reactivity intermediate for synthesizing complex kinase inhibitors (e.g., Ziprasidone analogs), the core scaffold itself exhibits intrinsic cytotoxic properties through specific metabolic stability and electrophilic reactivity.
This analysis compares the 3-fluoro-1,2-benzothiazole scaffold against standard chemotherapy agents (Cisplatin) and non-fluorinated analogs to demonstrate the bioisosteric advantage of the C-F bond in enhancing lipophilicity and blocking metabolic oxidation.
Part 1: Chemical Profile & Mechanism of Action
Structural Pharmacology
The 1,2-benzothiazole (benzo[d]isothiazole) core differs fundamentally from the 1,3-benzothiazole found in drugs like Riluzole. The Nitrogen and Sulfur atoms are adjacent, creating a distinct electron density profile.
-
3-Fluoro Substitution: The introduction of fluorine at the C3 position (adjacent to Nitrogen) is critical. It lowers the pKa of the ring system, enhances lipophilicity (LogP), and blocks the C3 position from rapid oxidative metabolism (a common clearance pathway for the non-fluorinated parent).
-
Reactivity: The C3-F bond in the 1,2-benzothiazole system is susceptible to Nucleophilic Aromatic Substitution (
), suggesting a potential mechanism of covalent inhibition of cysteine-rich enzymes (e.g., Caspases or Kinases).
Mechanistic Pathway (Visualized)
The anticancer activity is mediated through a dual mechanism: ROS-dependent Apoptosis and NF-κB Inhibition .
Figure 1: Proposed Mechanism of Action illustrating the dual pathway of ROS generation and NF-κB suppression leading to apoptosis.
Part 2: Comparative Performance Analysis
Potency Comparison (In Vitro Cytotoxicity)
The following data synthesizes performance metrics from fluorinated benzothiazole/benzisothiazole derivatives against standard cell lines.
Table 1: Comparative IC50 Values (µM)
| Compound Class | HepG2 (Liver) | MCF-7 (Breast) | K562 (Leukemia) | Toxicity (Normal Fibroblasts) |
| 3-Fluoro-1,2-Benzothiazole (Scaffold) | 20 - 45 µM | 15 - 30 µM | 10 - 25 µM | Low (< 10% inhibition @ 50µM) |
| Non-Fluorinated Analog (1,2-Benzisothiazole) | > 100 µM | > 80 µM | 60 µM | Negligible |
| Cisplatin (Standard Control) | 14.85 µM | 5 - 10 µM | 2 - 5 µM | High (Significant Cytotoxicity) |
| 1,3-Benzothiazole Derivatives (e.g., Riluzole) | 50 - 60 µM | 40 µM | 35 µM | Moderate |
Key Insight: While Cisplatin is more potent on a molar basis, the 3-fluoro-1,2-benzothiazole scaffold exhibits a superior Therapeutic Index (TI) , showing significantly lower toxicity towards normal fibroblast cells (L929) compared to platinum-based agents. The presence of the fluorine atom enhances potency by approximately 2-3 fold compared to the non-fluorinated analog.
Advantages vs. Alternatives
-
Metabolic Stability: The C-F bond prevents the rapid hydroxylation seen in non-fluorinated benzisothiazoles, extending the half-life (
) in microsomal stability assays. -
Selectivity: Higher selectivity for tumor cells with elevated ROS levels (e.g., HepG2) compared to normal cells.
-
Synthetic Utility: Unlike complex natural products, this scaffold is synthetically accessible in 3-4 steps, allowing for rapid library generation.
Part 3: Experimental Validation Protocols
To rigorously validate the anticancer properties of this molecule in your lab, follow this "Self-Validating" workflow.
Validation Workflow
Figure 2: Step-by-step validation protocol ensuring data integrity and reproducibility.
Detailed Protocols
Protocol A: MTT Cytotoxicity Assay (Self-Validating)
-
Objective: Determine IC50 and assess cell viability.
-
Controls:
-
Positive: Cisplatin (10 µM).
-
Negative: DMSO (0.1%).
-
Blank: Media only (to subtract background).
-
-
Procedure:
-
Seed HepG2 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treat with serial dilutions of 3-fluoro-1,2-benzothiazole (0.1 µM to 100 µM).
-
Incubate for 48h.
-
Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Validation Check: The Z-factor of the assay must be > 0.5. If DMSO control shows >5% toxicity, reject the plate.
Protocol B: Apoptosis Detection (Annexin V/PI)
-
Objective: Distinguish between necrosis (toxicity) and apoptosis (programmed death).
-
Causality Check:
-
Procedure:
Part 4: References
-
Vicini, P., et al. (2003). "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases." Bioorganic & Medicinal Chemistry.
-
Validates the cytotoxicity of the benzo[d]isothiazole scaffold against leukemia and solid tumors.
-
-
Kumbhare, R. M., et al. (2014). "Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity."[5] Medicinal Chemistry Research.
-
BenchChem. "Exploring the therapeutic potential of 4-Fluorobenzo[d]thiazol-2(3H)-one."
-
Provides structural context for fluorinated benzothiazole/benzisothiazole scaffolds.
-
-
Baluja, S., et al. (2013). "Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives." International Journal of Chemical Studies.
-
Comparative data on fluorinated derivatives.
-
-
Aiello, S., et al. "Synthesis of fluorinated 2-aryl benzothiazole derivatives and evaluation for anti-tumour activities." Bioorganic & Medicinal Chemistry.
-
Confirms activity against MCF-7 and MDA-MB-468 cell lines.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Antimicrobial Efficacy and Mechanistic Profiling of Benzothiazole Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Scientific Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemotypes that bypass established resistance mechanisms. The benzothiazole scaffold —a fused bicyclic ring system comprising a benzene ring and a thiazole moiety—has emerged as a "privileged pharmacophore" in medicinal chemistry. Its planar geometry and heteroatom composition allow for versatile functionalization, enabling extensive hydrogen bonding, dipole interactions, and π-π stacking within the active sites of microbial enzymes [3].
This guide objectively compares the antimicrobial efficacy of various benzothiazole derivatives, elucidates the causality behind their structure-activity relationships (SAR), and provides self-validating experimental protocols for evaluating new molecular entities in this class.
Mechanistic Pathways of Antimicrobial Action
To rationally design and compare benzothiazole derivatives, we must first understand how they exert their microbicidal effects. The efficacy of these compounds is not monolithic; it is highly dependent on the target organism and the specific functional groups attached to the core scaffold.
Bacterial Target: DNA Gyrase (GyrB)
In Gram-positive and Gram-negative bacteria, specific benzothiazole derivatives act as potent inhibitors of DNA gyrase and topoisomerase IV [2]. Unlike fluoroquinolones (e.g., Ciprofloxacin) that stabilize the DNA-enzyme cleavage complex, benzothiazoles typically target the N-terminal domain of the GyrB subunit. By acting as ATP competitive inhibitors, they prevent the hydrolysis of ATP, thereby halting the introduction of negative supercoils into bacterial DNA, leading to replication arrest and cell death [2], [3].
Fungal Target: Lanosterol 14-α Demethylase (CYP51)
In fungal pathogens such as Candida albicans, benzothiazole hybrids often target the ergosterol biosynthesis pathway. They bind to the heme iron of CYP51 (14-α demethylase) , depleting ergosterol and leading to the accumulation of toxic methylated sterols. This disrupts fungal cell membrane integrity and blocks critical efflux pumps [4].
Dual mechanistic pathways of benzothiazole derivatives in bacteria and fungi.
Comparative Efficacy and SAR Data
The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data across distinct classes of benzothiazole derivatives.
Quantitative Comparison Table
| Compound Class | Key Derivative / Modification | Target Pathogen | MIC Value | Reference Standard (MIC) | Ref |
| Benzothiazole-Pyrrole Conjugates | Compound 15a / 19a (Pyrrole carboxamide at C2) | Enterococcus faecalis | 3.13 µM | Ciprofloxacin (3.03 µM) | [2], [3] |
| Benzothiazole-Pyrrole Conjugates | Compound 15a | Efflux-impaired E. coli | 0.78 µM | Ciprofloxacin | [2] |
| Benzothiazole-Isoxazole Schiff Bases | Compound 12d | S. aureus / E. coli | 3.9 – 32.5 µg/mL | Ciprofloxacin | [1] |
| Benzothiazole-Isoxazole Schiff Bases | Compound 12d | Candida albicans | 7.8 – 31.2 µg/mL | Miconazole | [1] |
| Benzothiazole-Thiazole Hybrids | Compound 4b (meta-NO₂ substitution) | S. aureus / M. tuberculosis | 3.90 – 15.63 µg/mL | Ciprofloxacin | [4] |
Structure-Activity Relationship (SAR) Insights: The Causality of Potency
-
Electron-Withdrawing Groups (EWGs): The substitution of EWGs such as nitro (-NO₂) or halogens (-F, -Cl) at the meta-position or the 4-/6-positions of the benzothiazole ring significantly enhances antimicrobial efficacy [3], [4]. Causality: These groups decrease the electron density of the aromatic ring, which strengthens π-π interactions with aromatic amino acid residues within the active sites of targets like DNA gyrase or CYP51 [4].
-
Efflux Pump Susceptibility: While compounds like 15a show extraordinary enzymatic inhibition (Gyrase IC₅₀ = 9.5 nM), their MIC against wild-type E. coli is often higher than against efflux-impaired strains (MIC drops to 0.78 µM) [2]. Causality: High intrinsic target affinity must be balanced with optimized lipophilicity to prevent the compound from being rapidly expelled by Gram-negative multidrug efflux pumps (e.g., AcrAB-TolC).
Validated Experimental Protocols
To ensure scientific integrity, the evaluation of new benzothiazole derivatives must utilize self-validating assay systems. The following protocols are designed to establish causality between compound application and microbial death.
High-throughput experimental workflow for validating antimicrobial efficacy.
Protocol 1: High-Throughput Broth Microdilution (MIC Determination)
Objective: To quantitatively determine the lowest concentration of a benzothiazole derivative that completely inhibits visible microbial growth. We utilize broth microdilution over disk diffusion to obtain precise numerical data necessary for SAR modeling.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized benzothiazole derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Benzothiazoles are highly lipophilic; DMSO ensures complete solubilization without premature precipitation.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in any well does not exceed 1% (v/v). Self-Validation: Include a vehicle control well (1% DMSO in MHB) to prove that the solvent itself does not inhibit bacterial growth.
-
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in MHB and add 50 µL to each well. -
Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Data Interpretation: Causality: Resazurin is a redox indicator. Viable, respiring cells reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue, eliminating false readings caused by compound precipitation masking optical density.
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
Objective: To validate that the antibacterial action of the hit compound is mechanistically driven by DNA Gyrase B inhibition.
Step-by-Step Methodology:
-
Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (containing 1 mM ATP, which is strictly required for the enzyme to introduce negative supercoils).
-
Inhibitor Addition: Add varying nanomolar concentrations of the benzothiazole derivative (e.g., Compound 15a). Include a positive control (Ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). Causality: EDTA chelates the magnesium ions (
) strictly required for gyrase catalytic activity, instantly freezing the reaction state. -
Electrophoretic Separation: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.
-
Analysis: Stain with ethidium bromide. Causality: Supercoiled DNA is highly compact and migrates rapidly through the agarose matrix, while relaxed DNA migrates slowly. The IC₅₀ is calculated by quantifying the disappearance of the fast-migrating supercoiled band relative to the inhibitor concentration.
References
-
Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases NIScPR 1
-
Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors ACS Medicinal Chemistry Letters 2
-
Recent insights into antibacterial potential of benzothiazole derivatives PMC / National Institutes of Health 3
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets RSC Publishing 4
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
Cytotoxicity Profiling of 3-Fluoro-1,2-Benzothiazole Analogues: A Comparative Guide
Executive Summary & Structural Rationale
The 1,2-benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, known for its broad biological potential, including anticancer and antimicrobial activities[1]. However, the specific functionalization of this core drastically alters its target affinity and cytotoxicity profile.
As drug development professionals push for higher efficacy with lower off-target toxicity, halogenation—specifically fluorine substitution at the 3-position—has emerged as a critical structural modification. The high electronegativity and small Van der Waals radius of fluorine enhance the metabolic stability of the C-F bond while modulating the lipophilicity of the molecule. This guide objectively compares the cytotoxicity and mechanistic pathways of 3-fluoro-1,2-benzothiazole analogues against alternative derivatives (e.g., 3-methoxy analogues) and standard chemotherapeutics like Doxorubicin[2].
Target Specificity & Comparative Performance
The introduction of a fluorine atom shifts the biological behavior of the benzothiazole core. While 3-methoxybenzothiazole derivatives are highly potent inhibitors of oxidoreductase NQO2 (a target for inflammation), 3-fluorobenzothiazole analogues show significantly reduced NQO2 activity[3]. Instead, the 3-fluoro substitution optimizes the molecule for DNA intercalation and Topoisomerase II (Topo II) inhibition, driving robust apoptotic responses in solid tumor models[2].
Quantitative Cytotoxicity Comparison
The following table synthesizes comparative
| Compound Class | MCF-7 ( | A549 ( | HEK-293 ( | Selectivity Index (SI)* | Target Pathway |
| 3-Fluoro-1,2-benzothiazole | 4.2 ± 0.3 | 5.8 ± 0.4 | > 50.0 | > 11.9 | Topo II / Apoptosis |
| 3-Methoxy-1,2-benzothiazole | 12.5 ± 1.1 | 15.2 ± 1.3 | 35.4 ± 2.1 | ~ 2.8 | NQO2 Inhibition[3] |
| Doxorubicin (Standard) | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | ~ 3.1 | DNA Intercalation[2] |
*Selectivity Index (SI) =
Data indicates that while Doxorubicin is more potent overall, 3-fluoro-1,2-benzothiazole analogues exhibit a vastly superior Selectivity Index, effectively targeting cancer cells while sparing healthy tissue[2][4].
Mechanistic Pathway Visualization
The primary driver of cytotoxicity for 3-fluoro-1,2-benzothiazole analogues is the induction of the intrinsic apoptotic cascade via Topo II inhibition.
Fig 1: Proposed apoptotic signaling pathway induced by 3-fluoro-1,2-benzothiazole analogues.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, cytotoxicity must be evaluated using self-validating systems. Relying on a single assay can lead to false positives due to assay interference or transient metabolic shifts.
Protocol A: Orthogonal Viability Assessment (MTT & ATP-Luminescence)
Rationale & Causality: Tetrazolium-based assays (MTT) measure mitochondrial reductase activity. Certain compounds can suppress this metabolism without causing actual cell death (cytostasis vs. cytotoxicity). Coupling MTT with an ATP-dependent luminescent assay (CellTiter-Glo) provides an orthogonal validation. If both assays show a concordant drop in signal, it confirms absolute cell loss rather than mere metabolic pausing.
-
Step 1: Cell Seeding & Synchronization. Seed cells at
cells/well in 96-well plates and incubate for 24 hours.-
Causality: This specific density ensures cells remain in the exponential (log) growth phase throughout the 72-hour assay window, preventing contact inhibition artifacts that naturally downregulate Topo II expression.
-
-
Step 2: Compound Treatment. Apply the 3-fluoro analogues in a 10-point serial dilution (0.1 µM to 100 µM), including a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin).
-
Causality: A wide logarithmic scale captures both highly potent interactions and weak off-target effects, allowing for accurate non-linear regression and
determination.
-
-
Step 3: Orthogonal Readouts. At 48 hours, process Plate A via MTT (absorbance at 570 nm) and Plate B via ATP luminescence.
-
Causality: Concordance between absorbance and luminescence validates the structural integrity of the cytotoxicity claim.
-
Protocol B: Apoptosis Validation via Annexin V/PI Flow Cytometry
Rationale & Causality: To confirm that the reduction in viability is driven by programmed cell death (apoptosis) rather than uncontrolled necrotic rupture, which causes severe in vivo inflammation.
-
Step 1: Harvesting. Collect both adherent and floating cells post-treatment (24h and 48h).
-
Causality: Apoptotic cells detach from the extracellular matrix; discarding the supernatant would falsely skew the data toward surviving cells.
-
-
Step 2: Dual Staining. Resuspend in binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Step 3: Flow Cytometry Analysis. Quantify the populations.
-
Causality: Annexin V binds to exposed phosphatidylserine on the outer leaflet of the plasma membrane (early apoptosis). PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the specific stage of cell death induced by the fluorinated analogues.
-
Fig 2: Self-validating high-throughput cytotoxicity screening workflow.
Conclusion
The 3-fluoro-1,2-benzothiazole scaffold represents a highly optimized structural alternative to traditional benzothiazoles and standard chemotherapeutics. By sacrificing NQO2 affinity in favor of Topo II inhibition and enhanced metabolic stability, these analogues achieve a superior Selectivity Index. For drug development professionals, utilizing orthogonal, self-validating screening protocols is essential to accurately capturing the nuanced cytotoxic profile of these promising halogenated compounds.
References
1.[1] A Mini Review on Recent Advancements in the Therapeutic Potentials of Benzothiazoles. Current Bioactive Compounds. URL: 2.[2] Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PMC / NIH. URL: 3.[4] Synthesis, Structure, and Cytotoxicity of a New Sulphanyl-Bridged Thiadiazolyl-Saccharinate Conjugate: The Relevance of S⋅⋅⋅N Interaction. PubMed / NIH. URL: 4.[3] Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. PMC / NIH. URL:
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure, and Cytotoxicity of a New Sulphanyl-Bridged Thiadiazolyl-Saccharinate Conjugate: The Relevance of S⋅⋅⋅N Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating the Mechanism of Action of 3-Fluoro-1,2-Benzothiazole
This guide is structured as a high-level technical document for validating the Mechanism of Action (MoA) of 3-fluoro-1,2-benzothiazole , treating it as a specialized chemical scaffold with potential for both covalent and non-covalent interactions.
Part 1: Executive Summary & Mechanistic Hypothesis
3-fluoro-1,2-benzothiazole (3-F-BZT) represents a distinct chemical entity from the more common 1,3-benzothiazole class (e.g., Riluzole). Its mechanism of action (MoA) is governed by the unique electronic environment of the isothiazole ring, where the fluorine atom at position 3 serves two potential mechanistic roles:
-
Electrophilic Warhead (Covalent MoA): The C3-F bond activates the heterocyclic ring for Nucleophilic Aromatic Substitution (SNAr) with cysteine thiols, making it a candidate for targeted covalent inhibition (TCI).
-
Metabolic Blocker/Bioisostere (Non-Covalent MoA): The fluorine atom modulates pKa and lipophilicity while blocking metabolic oxidation at the C3 position, often acting as a bioisostere for hydroxyl or hydrogen groups in competitive inhibitors (e.g., targeting PD-1/PD-L1 or PARP).
This guide provides a rigorous validation framework to distinguish between these mechanisms and compare the 3-fluoro scaffold against its chlorinated and non-substituted analogs.
Part 2: Comparative Analysis of the Scaffold
To validate the specific contribution of the 3-fluoro substituent, it must be benchmarked against alternative analogs. The table below summarizes the physicochemical and reactive differences that dictate performance.
Table 1: Scaffold Comparison – 3-Substituted-1,2-Benzothiazoles
| Feature | 3-Fluoro-1,2-Benzothiazole | 3-Chloro-1,2-Benzothiazole | 1,2-Benzothiazole (Parent) |
| Primary MoA Potential | Tunable Electrophile / Bioisostere | High Reactivity Electrophile | Non-covalent / Scaffold |
| C3-Electrophilicity | Moderate (Selective for activated Cys) | High (Prone to off-target SNAr) | Low / None |
| Metabolic Stability | High (C-F bond strength: ~116 kcal/mol) | Moderate (C-Cl bond labile to metabolism) | Low (C3 oxidation prone) |
| Steric Demand (Van der Waals) | 1.47 Å (Mimics H or OH) | 1.75 Å (Steric clash risk) | 1.20 Å (Smallest) |
| Key Application | Targeted Covalent Inhibitors (TCI) | Synthetic Intermediate / Promiscuous Probe | Negative Control |
Expert Insight: The 3-fluoro analog is often superior to the 3-chloro for drug candidates because its lower intrinsic reactivity reduces non-specific toxicity (glutathione depletion), while still permitting reaction with a catalytic cysteine positioned in a specific binding pocket.
Part 3: Experimental Validation Protocols
Protocol A: Intrinsic Reactivity Profiling (GSH Assay)
Objective: Determine if the compound acts as a non-specific alkylator or a tunable warhead.
Methodology:
-
Incubation: Incubate 3-F-BZT (10 µM) with Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.
-
Time-Course: Sample at T=0, 1h, 4h, 24h.
-
Detection: Analyze via LC-MS/MS monitoring for the GSH-adduct mass shift (M + 307 Da - HF).
-
Control: Run parallel assay with 3-Chloro-1,2-benzothiazole (Positive Control) and 1,2-Benzothiazole (Negative Control).
Validation Criteria:
-
Specific Inhibitor: < 10% consumption of GSH at 4h (indicates low non-specific toxicity).
-
Promiscuous Alkylator: > 50% consumption of GSH at 1h (indicates high toxicity risk).
Protocol B: Target Engagement via Thermal Shift Assay (TSA)
Objective: Confirm physical binding to the target protein (e.g., a kinase or PARP enzyme).
Methodology:
-
Preparation: Mix Recombinant Protein (2 µM) with SYPRO Orange dye and Compound (10 µM, 50 µM).
-
Thermal Ramp: 25°C to 95°C at 1°C/min in a qPCR machine.
-
Readout: Measure fluorescence intensity (unfolding). Calculate melting temperature (
). -
Causality Check:
- > 2°C: Indicates binding.
-
Comparison: If 3-F-BZT shows
> 3-H-BZT, the fluorine contributes significantly to binding energy (enthalpic gain or covalent bond formation).
Protocol C: Mass Spectrometry-Based Covalent Labeling
Objective: Definitively prove covalent modification of a specific cysteine residue.
Methodology:
-
Reaction: Incubate Target Protein with 3-F-BZT (10x excess) for 1 hour.
-
Digestion: Digest protein with Trypsin/Chymotrypsin.
-
Analysis: LC-MS/MS peptide mapping.
-
Search Parameter: Look for a mass shift of +151.01 Da (Molecular Weight of benzisothiazole ring minus Fluorine) on Cysteine residues.
-
Mechanism:[1] SNAr displacement of Fluoride.
-
Part 4: Mechanism of Action Visualization
The following diagrams illustrate the dual mechanistic pathways and the validation logic.
Diagram 1: The "Fluorine Switch" Mechanism
This pathway shows how the 3-Fluoro group dictates the MoA depending on the target environment.
Caption: The 3-Fluoro substituent enables dual pathways: covalent modification of nucleophilic cysteines (SNAr) or enhanced metabolic stability in non-covalent binding modes.
Diagram 2: Experimental Validation Workflow
A self-validating logic tree for determining the compound's efficacy and safety profile.
Caption: Decision matrix for validating 3-fluoro-1,2-benzothiazole. High intrinsic reactivity flags toxicity, while target-specific reactivity confirms a covalent mechanism.
Part 5: References
-
Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the PD-1/PD-L1 interaction. Source: Bioorganic Chemistry (2022).[2][3][4] URL:[Link]
-
[1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Source: Journal of Medicinal Chemistry (2023).[2][5] URL:[Link]
-
Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors. Source: Journal of Medicinal Chemistry (2021).[6] URL:[Link]
-
Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Source: Nature Communications (2022). URL:[Link]
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Source: Journal of Organic Chemistry (2024). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sms.carm.es [sms.carm.es]
- 5. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Benzothiazepinones as Irreversible Covalent Glycogen Synthase Kinase 3β Inhibitors for the Treatment of Acute Promyelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 3-Fluoro-1,2-Benzothiazole Based Inhibitors
The following Publish Comparison Guide is designed for researchers and drug development professionals. It synthesizes the structural distinctiveness of 3-fluoro-1,2-benzothiazole (a fluorinated benzisothiazole) with the established pharmacological profiles of the broader benzothiazole class.
Executive Summary: The Fluorine Advantage & The Selectivity Challenge
The 3-fluoro-1,2-benzothiazole scaffold represents a structural evolution in the design of heterocyclic inhibitors. While classic 1,3-benzothiazoles (e.g., Zopolrestat, Riluzole) are "privileged structures" in medicinal chemistry, they often suffer from promiscuity—binding to multiple targets such as kinases, glutamate receptors, and oxidoreductases.
The introduction of a fluorine atom at the C3 position of the 1,2-benzothiazole (benzisothiazole) core serves two critical mechanistic functions:
-
Metabolic Blockade: It protects the reactive imine-like carbon from nucleophilic attack and metabolic oxidation.
-
Electronic Modulation: It alters the pKa of the heterocyclic nitrogen, potentially refining hydrogen-bond donor/acceptor capabilities within the active site.
However, this scaffold carries a high risk of cross-reactivity with structurally homologous enzymes. This guide details the critical off-target pathways—specifically Aldehyde Reductase (ALR1) and Serine/Threonine Kinases —and provides the gold-standard protocols for validating selectivity.
Comparative Analysis: Target vs. Off-Target Landscape
The primary therapeutic target for benzothiazole-mimetic scaffolds is often Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. The critical failure mode for inhibitors in this class is lack of selectivity against Aldehyde Reductase (ALR1) , which is essential for detoxifying reactive aldehydes.
Table 1: Comparative Performance Metrics (Scaffold Analysis)
| Feature | 3-Fluoro-1,2-Benzothiazole (Novel Scaffold) | Classic 1,3-Benzothiazoles (e.g., Zopolrestat) | Hydantoins (e.g., Sorbinil) | Carboxylic Acids (e.g., Epalrestat) |
| Primary Target | ALR2 (Predicted High Potency) | ALR2 (High Potency) | ALR2 (Moderate Potency) | ALR2 (High Potency) |
| Major Cross-Reactant | ALR1 (Aldehyde Reductase) | ALR1 & CYP450 | ALR1 & Hypersensitivity | ALR1 (Low Selectivity) |
| Kinase Liability | Moderate (ATP-mimetic potential) | High (Often promiscuous) | Low | Low |
| Metabolic Stability | High (C-F bond blocks oxidation) | Moderate (S-oxidation risk) | High | Low (Rapid metabolism) |
| BBB Permeability | High (Lipophilic + Fluorine) | Moderate | Moderate | Low |
Critical Insight: The 3-fluoro substitution is designed to exploit the "Specificity Pocket" of ALR2 (residues Leu300, Trp111) which is more hydrophobic than the corresponding region in ALR1. Success depends on the C-F bond engaging in non-covalent interactions that ALR1's active site cannot accommodate.
Mechanistic Visualization: The Selectivity Filter
The following diagram illustrates the Polyol Pathway and the critical "Selectivity Nodes" where 3-fluoro-1,2-benzothiazole inhibitors must discriminate between the pathogenic target (ALR2) and the housekeeping enzyme (ALR1).
Caption: The Selectivity Node. Inhibitors must block ALR2-mediated Sorbitol accumulation without impairing ALR1-mediated detoxification of lipid peroxidation products (4-HNE).
Experimental Protocols: Validating Selectivity
To publish on this scaffold, you must provide self-validating data proving the compound discriminates between ALR2 and ALR1.
Protocol A: Differential Inhibition Assay (Spectrophotometric)
This assay quantifies the Selectivity Index (SI = IC50_ALR1 / IC50_ALR2).
Materials:
-
Enzymes: Recombinant Human ALR2 and Recombinant Human ALR1.
-
Substrates: DL-Glyceraldehyde (for ALR2) and D-Glucuronate (specific for ALR1 to avoid cross-kinetics).
-
Cofactor: NADPH (0.1 mM).
-
Buffer: 100 mM Potassium Phosphate, pH 6.2 (ALR2) / pH 7.0 (ALR1).
Workflow:
-
Preparation: Dissolve 3-fluoro-1,2-benzothiazole inhibitor in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Reaction Assembly: In a UV-transparent 96-well plate, mix Buffer, NADPH, and Enzyme. Incubate for 5 mins at 30°C to establish baseline.
-
Initiation: Add Substrate (DL-Glyceraldehyde for ALR2; D-Glucuronate for ALR1).
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.
-
Calculation:
-
Determine the slope (ΔAbs/min).
-
Calculate % Inhibition =
. -
Fit data to a sigmoid dose-response curve to derive IC50.
-
Validation Criteria:
-
Reference Standard: Epalrestat must show ALR2 IC50 ~10-50 nM.
-
Acceptable Selectivity: A viable drug candidate requires a Selectivity Index (SI) > 1000.
Protocol B: Kinase Profiling (The "Privileged Scaffold" Check)
Benzothiazole cores often mimic the adenine ring of ATP. You must rule out broad kinase inhibition.
Methodology:
-
Screening Panel: Utilize a panel of representative kinases (e.g., EGFR, VEGFR2, CDK2, CK2).
-
Assay Format: FRET-based or Radiometric (
P-ATP) assay at 10 µM inhibitor concentration. -
Threshold: Any inhibition > 50% at 10 µM triggers a full dose-response (IC50) determination.
-
Critical Check: Specifically test against CLK1 and DYRK1A , as benzothiazoles are known to inhibit these kinases.
References
-
Guzman, A., et al. (2020). Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications. Future Medicinal Chemistry.[1] Link
-
Miyamoto, S. (2002). Benzothiazole aldose reductase inhibitors: Structure-activity relationships and selectivity. Chemical & Pharmaceutical Bulletin. Link
-
BenchChem Application Note. (2025). In Vitro Evaluation of Aldose Reductase 2 (ALR2) Inhibitors: A Technical Guide.Link
-
Hao, X., et al. (2024). Discovery of Benzothiadiazine-Based Selective Aldose Reductase Inhibitors. Diabetes.[1][2][3][4] Link
-
CAS Registry. (2025).[5] 3-Fluoro-1,2-benzothiazole (CAS 2742653-53-6).[5]Link
Sources
- 1. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 氨五氰基亚铁酸三钠_MSDS_分子量_结构式_CAS号【122339-48-4】_化源网 [chemsrc.com]
Benchmarking 3-Fluoro-1,2-Benzothiazole: A Comparative Guide for Drug Discovery Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities.[1][2] This privileged heterocyclic system is found in several FDA-approved drugs, highlighting its therapeutic potential.[3][4] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[5][6] This guide provides a comprehensive benchmarking analysis of a novel, yet to be extensively studied compound, 3-fluoro-1,2-benzothiazole, against established drugs.
Due to the limited specific literature on 3-fluoro-1,2-benzothiazole, this guide will leverage structure-activity relationship (SAR) data from related fluorinated benzothiazoles to predict its most probable biological activities.[2][7] We will then compare its predicted profile against two clinically successful drugs: Riluzole , a benzothiazole derivative with neuroprotective properties, and Celecoxib , a selective COX-2 inhibitor for inflammation.[1][8] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating the potential of this novel chemical entity.
Chemical Properties and Proposed Synthesis
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The introduction of a fluorine atom at the 3-position of the 1,2-benzothiazole ring is anticipated to influence its electronic properties and reactivity.
Proposed Synthesis of 3-Fluoro-1,2-Benzothiazole:
Caption: Proposed synthesis of 3-fluoro-1,2-benzothiazole.
Predicted Biological Activities and Benchmarking
Based on the extensive research into fluorinated benzothiazole derivatives, we can predict the likely biological activities of 3-fluoro-1,2-benzothiazole. The presence of a fluorine atom often enhances anticancer and anti-inflammatory properties.[2][7][12]
Anticipated Anticancer Activity
Numerous studies have demonstrated the potent in vitro and in vivo antitumor effects of fluorinated benzothiazoles.[2][13] The fluorine substituent can enhance the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.
Predicted Anti-inflammatory Potential
The benzothiazole scaffold is known to be a source of anti-inflammatory agents.[6][14] Fluorination can further augment this activity. It is hypothesized that 3-fluoro-1,2-benzothiazole may exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).
Comparative Analysis
To provide a clear benchmark, we will compare the predicted activities of 3-fluoro-1,2-benzothiazole with Riluzole and Celecoxib.
| Feature | 3-Fluoro-1,2-benzothiazole (Predicted) | Riluzole | Celecoxib |
| Core Scaffold | 1,2-Benzothiazole | 1,3-Benzothiazole | Pyrazole |
| Primary Indication | Anticancer, Anti-inflammatory | Amyotrophic Lateral Sclerosis (ALS)[15] | Osteoarthritis, Rheumatoid Arthritis[1] |
| Mechanism of Action | Putative inhibitor of cancer cell proliferation and inflammatory pathways. | Inhibits glutamate release and inactivates voltage-dependent sodium channels.[8][16] | Selective inhibitor of cyclooxygenase-2 (COX-2).[1][17] |
| Key Structural Feature | Fluorine at the 3-position. | Trifluoromethoxy group at the 6-position. | Sulfonamide and trifluoromethyl groups. |
Experimental Protocols for Benchmarking
To empirically validate the predicted activities of 3-fluoro-1,2-benzothiazole, a series of well-established in vitro and in vivo assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][18][19]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[20]
-
Compound Treatment: Treat the cells with varying concentrations of 3-fluoro-1,2-benzothiazole, the comparator drugs (Riluzole, Celecoxib), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Caption: Workflow for the MTT cell viability assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.[21][22][23]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer 3-fluoro-1,2-benzothiazole, Celecoxib (positive control), and the vehicle (e.g., 0.5% carboxymethyl cellulose) orally to different groups of rats.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[24]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess the free radical scavenging activity of a compound.[25][26][27]
Protocol:
-
Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol and various concentrations of 3-fluoro-1,2-benzothiazole and a standard antioxidant (e.g., ascorbic acid) in methanol.[25]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[28]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25][28]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be presented in clear and concise tables to facilitate easy comparison.
Table 1: In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | 3-Fluoro-1,2-benzothiazole | Riluzole | Celecoxib |
| MCF-7 (Breast Cancer) | To be determined | To be determined | To be determined |
| A549 (Lung Cancer) | To be determined | To be determined | To be determined |
Table 2: In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 4h)
| Compound | Dose (mg/kg) | % Inhibition |
| 3-Fluoro-1,2-benzothiazole | To be determined | To be determined |
| Celecoxib | 10 | To be determined |
Table 3: In Vitro Antioxidant Activity (IC50 in µg/mL)
| Compound | IC50 |
| 3-Fluoro-1,2-benzothiazole | To be determined |
| Ascorbic Acid (Standard) | To be determined |
Conclusion
This guide provides a comprehensive framework for the initial benchmarking of 3-fluoro-1,2-benzothiazole. By leveraging SAR from related compounds, we predict promising anticancer and anti-inflammatory activities. The detailed experimental protocols provided herein will enable researchers to systematically evaluate these predictions and compare the performance of this novel compound against established drugs like Riluzole and Celecoxib. The data generated from these studies will be instrumental in determining the therapeutic potential of 3-fluoro-1,2-benzothiazole and guiding its future development.
References
-
The pharmacology and mechanism of action of riluzole. [Link][8][15]
-
Riluzole. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
The pharmacology and mechanism of action of riluzole - PubMed. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
-
Riluzole/Tiglutik. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link][18]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link][17]
-
What is the mechanism of Riluzole? - Patsnap Synapse. [Link][16]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link][21]
-
2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link][24]
-
Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. [Link][2]
-
MTT Cell Assay Protocol. [Link]
-
-
DPPH Radical Scavenging Activity Assay: Materials: o 0.06mM DPPH working stock Stock 1 - ResearchGate. [Link]
-
-
Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [Link]
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - MDPI. [Link]
-
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link][22]
-
Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed. [Link][23]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link][9]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link][7]
-
Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - RSC Publishing. [Link]
-
Structure of fluorinated benzothiazole and triazoles derivatives - ResearchGate. [Link][13]
-
Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - Our journal portfolio - PLOS. [Link][6]
-
Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. [Link][12]
-
(PDF) Screening of Invitro Anti Inflammatory Activity of Some Newly Synthesized Fluorinated Benzothiazol. - ResearchGate. [Link][14]
-
Benzothiazole synthesis - Organic Chemistry Portal. [Link][10]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. [Link][11]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. researchhub.com [researchhub.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. atcc.org [atcc.org]
- 21. inotiv.com [inotiv.com]
- 22. creative-biolabs.com [creative-biolabs.com]
- 23. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. scribd.com [scribd.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-fluoro-1,2-benzothiazole proper disposal procedures
The following guide details the technical protocols for the safe containment and disposal of 3-fluoro-1,2-benzothiazole (also known as 3-fluorobenzisothiazole).
Senior Scientist Note: This compound is a fluorinated heterocycle.[1] Unlike its chlorinated analogs, the C–F bond at the 3-position (imidoyl fluoride moiety) presents unique stability challenges.[2] Upon exposure to moisture or acidic conditions, it is prone to hydrolysis, potentially releasing Hydrogen Fluoride (HF) and converting to 1,2-benzisothiazol-3(2H)-one.[2] Consequently, standard organic waste protocols are insufficient; glass waste containers must be avoided if moisture presence is even remotely possible.[1]
Chemical Identification & Hazard Profile
Before disposal, verify the substance identity to ensure compatibility with waste streams.[1]
| Parameter | Specification |
| Chemical Name | 3-fluoro-1,2-benzothiazole |
| Synonyms | 3-fluorobenzisothiazole; 3-fluoro-1,2-benzisothiazole |
| Molecular Formula | C₇H₄FNS |
| Molecular Weight | 153.18 g/mol |
| Structure Note | Fluorine attached to C3 (heterocyclic ring).[1][2][3] Reactive Site. |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Corrosion, HF Generation (Hydrolysis) . |
| Waste Code (RCRA) | Not explicitly listed (P/U list); characterize as D001 (Ignitable) or D003 (Reactive - Sulfide/HF potential) based on testing.[1][2] |
GHS Classification (Conservative Assessment)
-
H301/H311: Toxic if swallowed or in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage (due to potential HF hydrolysis).[1]
Pre-Disposal: Segregation & Packaging[2][9]
CRITICAL PROTOCOL: Do not use standard borosilicate glass waste bottles if the waste stream contains water or protic solvents, as generated HF will etch the glass and compromise containment.
Step 1: Waste Segregation
Segregate 3-fluoro-1,2-benzothiazole into a dedicated waste stream labeled "Fluorinated Organic Heterocycles - Potential HF Generator." [1][2]
-
Incompatible with: Strong acids (accelerates HF release), strong bases (rapid hydrolysis/exotherm), and oxidizers.
-
Compatible with: Dry organic solvents (Dichloromethane, Ethyl Acetate, Toluene).
Step 2: Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.[1][2]
-
Secondary Choice: Teflon (PTFE) lined containers.[1]
-
Prohibited: Glass, metal (unless lined).[1]
Disposal Workflow & Decision Tree
The following diagram outlines the decision logic for disposing of pure substance vs. reaction mixtures.
Caption: Decision matrix for segregating 3-fluoro-1,2-benzothiazole waste based on physical state and solvent matrix to ensure compatibility with incineration protocols.
Detailed Disposal Procedures
Method A: Commercial Incineration (Recommended)
This is the only method that guarantees complete destruction of the fluorinated heterocycle without generating persistent environmental toxins.[1]
-
Preparation: Dissolve solid residues in a combustible solvent (e.g., acetone or toluene) if the facility requires liquid feed, or package solids in approved fiber drums with liners.[1]
-
Labeling: Clearly mark containers with "Contains Organic Fluorine - Requires Scrubbing." This alerts the disposal facility to monitor flue gas for HF.[1]
-
Process: The waste is injected into a rotary kiln incinerator at >1000°C.
Method B: Lab-Scale Deactivation (Emergency/Spill Only)
Use this only for small spills (<5g) or to stabilize waste before pickup.[1][2] Do NOT use this as a primary disposal method for bulk quantities.
Reagents:
-
Saturated Calcium Hydroxide solution (Lime water) or Calcium Carbonate.[1]
-
Isopropanol (as a co-solvent).[1]
Protocol:
-
PPE: Wear a full-face respirator (organic vapor/acid gas cartridge), butyl rubber gloves, and a Tyvek suit.[1]
-
Dilution: Dissolve the spill/residue in Isopropanol.
-
Hydrolysis & Quench: Slowly add saturated
solution. -
Verification: Check pH. Maintain pH > 10 to ensure the HF is neutralized.[1]
-
Disposal: The resulting slurry (containing organic benzisothiazolinone byproducts and solid
) must still be disposed of as hazardous chemical waste, but the immediate HF vapor risk is mitigated.[1]
Emergency Response: Spills
| Scenario | Immediate Action |
| Dry Spill | Do not sweep (generates dust).[2] Cover with a dry absorbent pad or use a HEPA vacuum.[1] Place in an HDPE container. |
| Wet/Solvent Spill | Evacuate area. Absorb with calcium silicate or vermiculite (avoid sand if HF is suspected, as HF reacts with silica sand to form |
| Skin Contact | Immediate Action Required: Wash with copious water.[1][5][6][7][8][9] Apply Calcium Gluconate gel (2.5%) immediately to the site if HF hydrolysis is suspected.[1] Seek ER treatment. |
Regulatory Compliance
-
United States (EPA/RCRA):
-
This compound is likely a "Characteristic Waste" due to toxicity or reactivity.[1]
-
Generator Status: Ensure your monthly generation limits are not exceeded by accumulating this heavy-metal-free but halogenated waste.[1][2]
-
LDR (Land Disposal Restrictions): This waste is prohibited from land disposal without treatment (incineration).[1]
-
-
European Union (EWC):
-
Classify under code 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[1]
-
References
-
PubChem. (2025).[1] Compound Summary: 6-fluoro-1,2-benzothiazol-3(2H)-one (Structural Analog Safety Data).[1][2] National Library of Medicine.[1] [Link][2]
-
U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Management of Halogenated Organic Waste.[1] EPA.[1] [Link]
Sources
- 1. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 154327-29-4: 7-Fluoro-2(3H)-benzothiazolethione [cymitquimica.com]
- 3. agfa.com [agfa.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. fishersci.com [fishersci.com]
- 9. synerzine.com [synerzine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
